4-Fluoropiperidine hydrochloride
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
4-fluoropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXENWFQXVCOHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374661 | |
| Record name | 4-Fluoropiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57395-89-8 | |
| Record name | 4-Fluoropiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoropiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoropiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoropiperidine hydrochloride is a fluorinated heterocyclic compound with significant applications as a building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom into the piperidine ring can modulate key physicochemical and pharmacological properties such as pKa, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and graphical representations of key workflows.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, formulation, and application in synthetic and biological contexts.
Identity and Structure
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-fluoro-piperidine hydrochloride |
| CAS Number | 57395-89-8 |
| Molecular Formula | C₅H₁₁ClFN |
| Molecular Weight | 139.60 g/mol [1] |
| Chemical Structure | |
| InChI Key | IXENWFQXVCOHAZ-UHFFFAOYSA-N[1] |
| SMILES | C1CNCCC1F.Cl[2] |
Physical and Chemical Properties
A compilation of the key physical and chemical data for this compound is presented in the following tables for clear comparison.
Table 1: General Physical Properties
| Property | Value | Source |
| Appearance | White to yellow or pale cream crystals or crystalline powder. | [3] |
| Melting Point | 163-167 °C | [1] |
| 152.0-169.0 °C | [3] | |
| pKa (of free base) | 9.4 | |
| Water Content | ≤3.0% (by Karl Fischer Titration) | [3] |
Table 2: Solubility Profile
| Solvent | Quantitative Solubility | Qualitative Description |
| Water | Data not available | Soluble[4] |
| Ethanol | Data not available | Soluble[4] |
| Ketone Solvents | Data not available | Slightly soluble[4] |
| Ether Solvents | Data not available | Slightly soluble[4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and regulatory requirements.
Synthesis of this compound
A general method for the preparation of this compound involves the reaction of 4-fluoropiperidine with hydrochloric acid.[4]
Caption: A generalized workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoropiperidine in a solvent such as ethanol.
-
Acidification: While stirring, add an excess of hydrochloric acid to the solution. The reaction is typically exothermic.
-
Crystallization: Cool the reaction mixture to induce crystallization of the hydrochloride salt.
-
Isolation: Collect the resulting white solid by filtration.
-
Purification: Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities.
-
Drying: Dry the purified this compound under vacuum to obtain the final product.
Determination of Melting Point
The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests high purity.
Caption: A standard workflow for determining the melting point of a solid compound.
Protocol:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Data Acquisition: Decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved solute using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or quantitative NMR.
-
Calculation: Calculate the solubility in units such as mg/mL or g/L.
Determination of Water Content (Karl Fischer Titration)
This method is used to determine the amount of water present in the solid sample.
Protocol:
-
Apparatus Setup: Prepare and standardize the Karl Fischer titrator and reagent.
-
Sample Preparation: Accurately weigh a suitable amount of this compound and transfer it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titration: Titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined titer of the reagent.
Logical Relationships of Physicochemical Properties
The physicochemical properties of this compound are interconnected and influence its behavior in various applications. The following diagram illustrates the relationship between its fundamental properties and the methods used for their characterization.
Caption: Logical diagram showing the relationship between key properties and their determination methods.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data, experimental protocols, and workflow diagrams offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and characterization of these properties are fundamental for the successful application of this important synthetic intermediate in the advancement of chemical and pharmaceutical research.
References
- 1. This compound 97 57395-89-8 [sigmaaldrich.com]
- 2. This compound | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
4-Fluoropiperidine Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 4-Fluoropiperidine hydrochloride (CAS RN: 57395-89-8; Molecular Formula: C₅H₁₁ClFN). Due to the limited publicly available quantitative data for this specific compound, this document focuses on qualitative descriptions and outlines detailed, standardized experimental protocols for determining these crucial physicochemical properties. This allows researchers to generate in-house data following established methodologies.
Core Properties of this compound
| Property | Data | Source |
| Molecular Formula | C₅H₁₁ClFN | [1][2][3][4] |
| Molecular Weight | 139.60 g/mol | [2][3] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 163-167 °C | [6] |
| Storage Temperature | 2-8°C | [6] |
Solubility Data
Currently, specific quantitative solubility data for this compound in various solvents is not widely published. The available information is qualitative.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Water | Soluble | [5] |
| Alcohol Solvents | Soluble | [5] |
| Ketone Solvents | Slightly Soluble | [5] |
| Ether Solvents | Slightly Soluble | [5] |
For context, piperidine, the parent compound, is highly soluble in water and a variety of organic solvents due to its ability to form hydrogen bonds. The hydrochloride salt form of 4-Fluoropiperidine is expected to exhibit good aqueous solubility.
Stability Profile
This compound is reported to be a stable solid at room temperature.[5] For long-term preservation of its chemical integrity, storage in a dry, cool, and sealed container is recommended, away from heat and combustible materials.[5] A specific storage temperature of 2-8°C is also suggested.[6]
Experimental Protocols
The following sections detail standardized experimental protocols for determining the thermodynamic solubility and for assessing the stability of this compound.
Thermodynamic Solubility Determination
This protocol outlines the shake-flask method, a common approach to determine the equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm)
Methodology:
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature incubator on an orbital shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution has reached equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve of known concentrations should be prepared to accurately determine the solubility.
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for determining thermodynamic solubility.
Forced Degradation and Stability Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies expose the compound to stress conditions that are more severe than accelerated stability testing.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated at 80°C for 48 hours.
-
Photolytic Degradation: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal degradation, use the solid compound. A control sample, protected from the stress condition, should be prepared for each test.
-
Stress Exposure: Expose the samples to the specified conditions for the designated time.
-
Sample Analysis: At appropriate time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization). Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.
-
Peak Purity and Identification: Assess the purity of the parent peak. If significant degradation is observed, attempt to identify the structure of the degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Logical Flow of a Forced Degradation Study
Caption: General workflow for a forced degradation study.
Conclusion
This guide provides the currently available information on the solubility and stability of this compound and outlines robust experimental protocols for the determination of these properties. For researchers and drug development professionals, generating precise quantitative data through these standardized methods is a critical step in advancing the scientific understanding and potential applications of this compound.
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. This compound | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. This compound 97 57395-89-8 [sigmaaldrich.com]
Spectral Data Analysis of 4-Fluoropiperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for 4-fluoropiperidine hydrochloride (C₅H₁₁ClFN), a key intermediate in the synthesis of various pharmaceutical compounds. This document presents predicted and literature-based nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a fluorine atom can modulate the physicochemical properties of molecules, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. Accurate spectral analysis is paramount for the unambiguous identification and characterization of this compound. This guide summarizes the expected spectral data and provides standardized methodologies for its acquisition.
Quantitative Spectral Data
The following tables summarize the predicted and literature-informed spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data
Solvent: D₂O
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.80 - 4.60 | dm | 1H | H-4 |
| ~3.50 - 3.30 | m | 2H | H-2e, H-6e |
| ~3.20 - 3.00 | m | 2H | H-2a, H-6a |
| ~2.30 - 2.10 | m | 2H | H-3e, H-5e |
| ~2.00 - 1.80 | m | 2H | H-3a, H-5a |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. The 'd' in 'dm' denotes a doublet, and 'm' denotes a multiplet. 'e' and 'a' refer to equatorial and axial protons, respectively.
¹³C NMR (Carbon-13 NMR) Spectral Data
Solvent: D₂O
| Chemical Shift (δ) ppm | Assignment |
| ~88.0 (d, ¹JCF ≈ 170 Hz) | C-4 |
| ~45.0 | C-2, C-6 |
| ~30.0 (d, ²JCF ≈ 20 Hz) | C-3, C-5 |
Note: The chemical shifts are approximate. The 'd' indicates a doublet due to coupling with fluorine. J-coupling constants are typical values.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~2700 - 2400 | Broad, Strong | N⁺-H stretching (ammonium salt) |
| ~1600 - 1500 | Medium | N⁺-H bending |
| ~1470 - 1430 | Medium | CH₂ scissoring |
| ~1100 - 1000 | Strong | C-F stretching |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| 104.0879 | 100 | [M+H]⁺ (protonated molecule of the free base, C₅H₁₁FN⁺) |
| 84.0813 | Variable | [M+H - HF]⁺ |
Note: As a hydrochloride salt, the compound will readily protonate in the ESI source, showing the mass of the free base plus a proton. The molecular weight of this compound is 139.60 g/mol , and the monoisotopic mass of the free base is 103.08 g/mol .
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: The residual solvent peak is used as an internal reference.
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-100 ppm.
-
Reference: The solvent peak is used as an internal reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid State):
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase.
Data Acquisition (LC-MS with ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: Typically 3-4 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.
-
Fragmentation (MS/MS): If fragmentation data is desired, perform a product ion scan on the precursor ion (m/z 104.0879) using collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be ramped to obtain a representative fragmentation pattern.
Workflow Visualization
The following diagram illustrates a general workflow for the spectral characterization of a chemical compound like this compound.
Synthesis of 4-Fluoropiperidine Hydrochloride from Pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route for preparing 4-fluoropiperidine hydrochloride, a valuable building block in medicinal chemistry, starting from pyridine. The synthesis is a multi-step process involving the initial amination of pyridine, followed by a fluorination reaction to introduce the fluorine atom, and finally, a reduction of the pyridine ring to the corresponding piperidine, which is then converted to its stable hydrochloride salt. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from pyridine is typically accomplished in a three-step sequence. The first step involves the conversion of pyridine to 4-aminopyridine. The second, and most critical step, is the introduction of the fluorine atom at the 4-position of the pyridine ring to yield 4-fluoropyridine. The most commonly employed method for this transformation is the Balz-Schiemann reaction. The final step is the catalytic hydrogenation of the 4-fluoropyridine intermediate to produce 4-fluoropiperidine, which is then isolated as its hydrochloride salt to ensure stability.
Caption: Overall synthetic workflow from pyridine to this compound.
Experimental Protocols
Step 1: Synthesis of 4-Aminopyridine from Pyridine (Chichibabin Reaction)
The conversion of pyridine to 4-aminopyridine can be achieved through various methods, with the Chichibabin reaction being a classical approach, though it typically favors the 2-position. A more effective method for obtaining the 4-amino isomer involves a multi-step process via pyridine N-oxide.
Protocol via Pyridine N-oxide:
-
Pyridine N-oxide formation: Pyridine is oxidized to pyridine N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.
-
Nitration: The pyridine N-oxide is nitrated using a mixture of sulfuric acid and nitric acid to yield 4-nitropyridine N-oxide.
-
Reduction of the nitro group: The nitro group is then reduced to an amino group using a reducing agent like iron in acetic acid or catalytic hydrogenation to give 4-aminopyridine N-oxide.
-
Deoxygenation: The N-oxide is deoxygenated using a reducing agent like phosphorus trichloride to afford 4-aminopyridine.
Step 2: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for introducing fluorine into an aromatic ring and is the preferred method for synthesizing 4-fluoropyridine from 4-aminopyridine.[1][2][3] This reaction involves the diazotization of the amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Experimental Protocol:
-
Diazotization: 4-Aminopyridine (14.4 g, 153 mmol) is dissolved in 42% aqueous tetrafluoroboric acid (HBF4) by heating to 40 °C. The solution is then cooled to 5-7 °C in an ice-water bath, leading to the precipitation of 4-pyridylammonium tetrafluoroborate.[1]
-
A solution of sodium nitrite (12.0 g, 174 mmol) in water is added slowly to the suspension while maintaining the temperature between 5-9 °C. The addition is performed cautiously as the reaction is exothermic.[1]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 5-10 °C and then allowed to warm to room temperature.[1]
-
Decomposition and Isolation: The reaction mixture containing the 4-pyridyldiazonium tetrafluoroborate is then thermally decomposed. This is typically done by heating the solution.
-
The resulting 4-fluoropyridine is volatile and can be isolated by distillation. Due to its instability in aqueous and acidic conditions, the workup procedure is critical.[1][2] Neutralization should be carried out at low temperatures (e.g., -20 °C with KOH solution) to prevent polymerization and hydrolysis.[2]
-
The crude product is then purified by vacuum distillation.[2]
It is important to note that 4-fluoropyridine is unstable and prone to polymerization, especially in the presence of water or acid.[1][2] Therefore, handling and storage require anhydrous and non-acidic conditions.
Step 3: Synthesis of this compound
The final step in the synthesis is the reduction of the 4-fluoropyridine ring to a 4-fluoropiperidine ring. This is achieved through catalytic hydrogenation. The resulting 4-fluoropiperidine is a base and is typically converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol:
-
Catalytic Hydrogenation: 4-Fluoropyridine is dissolved in a suitable solvent, such as glacial acetic acid or an alcohol.[4]
-
A hydrogenation catalyst, such as Platinum(IV) oxide (PtO2, Adams' catalyst) or a rhodium-based catalyst, is added to the solution.[4][5]
-
The reaction mixture is then subjected to hydrogen gas under pressure (typically 50-70 bar) at room temperature.[4]
-
The reaction is monitored for the uptake of hydrogen. Once the reaction is complete, the catalyst is removed by filtration.
-
Salt Formation: The solvent is removed under reduced pressure. The resulting crude 4-fluoropiperidine is dissolved in a suitable solvent like diethyl ether or isopropanol.
-
A solution of hydrogen chloride (HCl) in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added to precipitate the this compound salt.
-
The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Key reaction transformations in the synthesis of 4-fluoropiperidine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 4-aminopyridine. Data for the initial amination of pyridine is not included due to the variability of the methods.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| 2 | Balz-Schiemann Reaction | 4-Aminopyridine | NaNO₂, HBF₄ | 4-Fluoropyridine | ~22% | [2] |
| 3 | Catalytic Hydrogenation | 4-Fluoropyridine | H₂, PtO₂ | 4-Fluoropiperidine | - | [4] |
Note: The yield for the catalytic hydrogenation step is not explicitly stated in the provided references for 4-fluoropyridine but is generally high for similar substrates under the described conditions.
Conclusion
The synthesis of this compound from pyridine is a feasible but challenging process that requires careful control of reaction conditions, particularly during the isolation and handling of the unstable 4-fluoropyridine intermediate. The Balz-Schiemann reaction remains a cornerstone for the fluorination step, while catalytic hydrogenation provides an effective means for the subsequent reduction. This guide provides a foundational understanding of the synthetic route and detailed protocols to aid researchers in the preparation of this important fluorinated building block for drug discovery and development. Further optimization of each step may be necessary to achieve higher overall yields and purity.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Commercial Availability and Strategic Implementation of 4-Fluoropiperidine Hydrochloride in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoropiperidine hydrochloride is a pivotal building block in modern medicinal chemistry, offering unique properties that enhance the pharmacological profiles of drug candidates. The strategic introduction of a fluorine atom onto the piperidine ring can significantly modulate basicity (pKa), lipophilicity, and metabolic stability, thereby improving attributes such as target affinity, selectivity, and oral bioavailability. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and its application in the development of therapeutic agents, with a focus on Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and Dihydrofolate Reductase (DHFR) inhibitors.
Commercial Availability
This compound is readily available from a multitude of commercial suppliers, ensuring a stable supply chain for research and development activities. The compound is offered in various purities and quantities to suit different research needs, from discovery to process development.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Sigma-Aldrich | 57395-8-9 | C₅H₁₀FN·HCl | 139.60 | ≥97% | Available in various quantities.[1][2] |
| Santa Cruz Biotechnology | 57395-8-9 | C₅H₁₀FN·HCl | 139.60 | Not specified | For research use only.[3] |
| Thermo Scientific Chemicals (Alfa Aesar) | 57395-8-9 | C₅H₁₁ClFN | 139.60 | 95% | Available through Fisher Scientific.[4] |
| Oakwood Chemical | 57395-8-9 | C₅H₁₁ClFN | 139.60 | 95% | - |
| Apollo Scientific | 57395-8-9 | C₅H₁₁ClFN | 139.60 | 95% | - |
| ChemicalBook | 57395-8-9 | C₅H₁₀FN·HCl | 139.60 | 97% to 99%+ | Lists multiple suppliers.[5] |
| Zhejiang Jiuzhou Chem Co., Ltd. | 57395-8-9 | C₅H₁₀FN·HCl | 139.60 | 99% | Offers bulk quantities.[6] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 163-167 °C | [1] |
| pKa (of 4-Fluoropiperidine) | 9.4 | [7] |
| Appearance | White to off-white solid | [1][6] |
| Solubility | Soluble in water | General knowledge |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the hydrogenation of 4-fluoropyridine, followed by salt formation. This method is advantageous due to the commercial availability of the starting material and the robustness of the catalytic hydrogenation process.
Experimental Protocol: Palladium-Catalyzed Hydrogenation of 4-Fluoropyridine
Materials:
-
4-Fluoropyridine
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (H₂)
Procedure:
-
Preparation: A hydrogenation vessel is charged with 4-fluoropyridine and methanol under an inert atmosphere.
-
Catalyst Addition: 10% Palladium on carbon (typically 1-5 mol %) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC, GC-MS, or NMR).
-
Filtration: Upon completion, the reaction mixture is carefully depressurized and purged with an inert gas. The catalyst is removed by filtration through a pad of Celite®. The filter cake is washed with a small amount of methanol.
-
Concentration: The filtrate is concentrated under reduced pressure to yield crude 4-fluoropiperidine as an oil.
-
Salt Formation: The crude 4-fluoropiperidine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in an organic solvent is added dropwise with stirring.
-
Isolation: The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum to afford the final product as a white to off-white solid.
Applications in Drug Discovery
The incorporation of the 4-fluoropiperidine moiety is a key strategy in the design of novel therapeutics due to the advantageous physicochemical properties conferred by the fluorine atom.
CGRP Receptor Antagonists for Migraine Treatment
Calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine.[8] CGRP receptor antagonists that block the CGRP signaling pathway have emerged as effective treatments for acute migraine.[9] Several small-molecule CGRP antagonists, known as "gepants," incorporate a 4-fluoropiperidine scaffold. The fluorine atom in the 4-position of the piperidine ring can modulate the pKa of the basic nitrogen, which can influence the molecule's interaction with the hERG potassium ion channel and potentially improve its cardiovascular safety profile.[10]
Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids.[11] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies.[12] Piperidine-based compounds have been investigated as DHFR inhibitors.[13][14] The incorporation of a 4-fluoropiperidine moiety can enhance the binding affinity and selectivity of these inhibitors for the target enzyme.
Conclusion
This compound is a commercially accessible and highly valuable building block for drug discovery and development. Its unique electronic properties, imparted by the fluorine atom, allow for the fine-tuning of the physicochemical and pharmacological properties of drug candidates. The successful application of this moiety in CGRP receptor antagonists and its potential in the development of DHFR inhibitors underscore its importance in modern medicinal chemistry. The synthetic accessibility and broad commercial availability of this compound ensure its continued use in the creation of next-generation therapeutics.
References
- 1. This compound 97 57395-89-8 [sigmaaldrich.com]
- 2. This compound 97 57395-89-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. This compound | 57395-89-8 [chemicalbook.com]
- 6. This compound, CasNo.57395-89-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The CGRP receptor antagonist BIBN4096BS peripherally alleviates inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Handling of 4-Fluoropiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 4-Fluoropiperidine hydrochloride (CAS No: 57395-89-8). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.
Chemical Identification and Physical Properties
This compound is a solid, white crystalline compound.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀FN · HCl | [2][3] |
| Molecular Weight | 139.60 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 163-167 °C | [3][4] |
| Storage Temperature | 2-8°C | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | GHS Code | Description |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[2][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][5][6] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335 | May cause respiratory irritation.[2] |
GHS Pictogram:
-
(GHS07)[3]
Signal Word: Warning[3]
Toxicological Information
The classification of "Acute Toxicity, Oral, Category 4" suggests an LD50 value in the range of 300 to 2000 mg/kg for oral exposure in rats, according to OECD guidelines.
A read-across approach, using data from similar fluorinated piperidines, can provide further insight. For instance, 4,4-Difluoropiperidine hydrochloride is also classified as causing serious eye irritation and skin irritation.[7] 3-Fluoropiperidine shares the classifications of harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. This consistency across similar structures reinforces the known hazards of this compound.
Experimental Protocols for Safety Assessment
The hazard classifications for chemical substances like this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key methodologies.
Acute Oral Toxicity (OECD Guideline 420, 423, or 425)
These guidelines are used to determine the amount of a substance that causes mortality when ingested.[3]
-
Principle: A single dose of the substance is administered orally to a group of fasted animals, typically rats.
-
Methodology (Acute Toxic Class Method - OECD 423):
-
A stepwise procedure is used with a group of three animals of a single sex per step.
-
The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
The outcome of the first group (mortality or survival) determines the dose for the next group.
-
Animals are observed for a minimum of 14 days for signs of toxicity and mortality.
-
The final classification is based on the dose at which a certain number of animals die.
-
Skin Irritation (OECD Guideline 404 or 439)
These tests evaluate the potential of a substance to cause reversible inflammatory changes to the skin.
-
Principle: The substance is applied to the skin of an animal (in vivo, TG 404) or to a reconstructed human epidermis model (in vitro, TG 439).[6][8]
-
Methodology (In Vitro - OECD 439):
-
A three-dimensional human skin model is exposed to the test substance for a defined period (e.g., 60 minutes).[9]
-
After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).
-
Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity in the cells.
-
A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is a skin irritant.[10]
-
Eye Irritation (OECD Guideline 405)
This test assesses the potential of a substance to cause damage to the eye.
-
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal, typically a rabbit.[2][11][12]
-
Methodology:
-
The test substance is instilled into the eye of the animal. The other eye serves as a control.
-
The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific time points (e.g., 1, 24, 48, and 72 hours after application).[1]
-
The reversibility of any observed effects is also assessed over a period of up to 21 days.[11]
-
The severity and persistence of the lesions determine the classification of the substance as an eye irritant.
-
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[8]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[8]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. A dust mask (type N95) is recommended for handling the solid form.[3]
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8] An eyewash station and safety shower must be readily accessible.[8]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[3] Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
After Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride may be produced.[8]
-
Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with skin and eyes.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter sewers or waterways.
Logical Workflow for Handling this compound
Caption: Standard operating procedure for safely handling this compound.
References
- 1. ecetoc.org [ecetoc.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. siesascs.edu.in [siesascs.edu.in]
- 9. dermatest.com [dermatest.com]
- 10. oecd.org [oecd.org]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 12. nucro-technics.com [nucro-technics.com]
Theoretical Deep Dive: The Structural Dynamics of 4-Fluoropiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the theoretical underpinnings of the 4-Fluoropiperidine hydrochloride structure, a molecule of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom to the piperidine ring profoundly influences its conformational preferences, pKa, and overall biological activity. Understanding these structural nuances at a quantum mechanical level is paramount for rational drug design and the development of novel therapeutics. This document synthesizes key findings from computational and experimental studies, presenting a detailed analysis of the conformational landscape, the governing molecular forces, and the methodologies employed in its theoretical investigation.
Conformational Landscape: Axial vs. Equatorial Preference
The primary structural question for this compound revolves around the orientation of the fluorine atom on the piperidine ring: does it preferentially adopt an axial or equatorial position? Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating this conformational preference.
A systematic computational analysis has revealed a fascinating interplay of factors that dictate the energetically favorable conformation.[1][2] In the gas phase, calculations indicate a strong preference for the axial orientation of the fluorine atom. However, the situation becomes more complex in solution, where the polarity of the solvent plays a crucial role.[1] While computational models suggest the axial conformer should be favored in aqueous solution, experimental observations have surprisingly indicated a dominance of the equatorial conformer.[1] This discrepancy highlights the intricate balance of forces at play and the challenges in perfectly modeling solvated systems.
Factors Influencing Conformational Stability
Several key interactions govern the conformational equilibrium of this compound:
-
Charge-Dipole Interactions: In the protonated form (piperidine hydrochloride), a significant stabilizing interaction can occur between the positive charge on the nitrogen atom (H-N⁺) and the partial negative charge on the fluorine atom (C-F dipole).[3][4] This interaction is generally more favorable in the axial conformation.
-
Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the antibonding σ* orbitals of the C-F and C-N bonds can contribute to the stability of the axial conformer, a phenomenon often referred to as the fluorine gauche effect.[2]
-
Dipole Minimization: The overall molecular dipole moment is a critical factor, especially in solution. The conformation with a lower dipole moment may be favored in less polar environments.
-
Steric Repulsion: Steric hindrance between the fluorine atom and other atoms on the ring can destabilize certain conformations.
-
Solvation Effects: The interaction of the molecule with the surrounding solvent molecules can significantly impact the relative energies of the conformers. The polarity of the solvent can preferentially stabilize the more polar conformer.[1]
Quantitative Conformational Analysis
The following table summarizes the calculated free enthalpy differences (ΔG) between the axial and equatorial conformers of the 4-fluoropiperidinium salt (the HCl analogue, denoted as 10B in the cited literature).[1][2]
| Compound | Solvent | Calculated ΔG (axial - equatorial) (kcal/mol) | Experimentally Observed Conformer |
| 4-Fluoropiperidinium salt (HCl analogue) | Gas Phase | +3.0 | - |
| 4-Fluoropiperidinium salt (HCl analogue) | Water | +1.0 | Equatorial |
A positive ΔG value indicates that the axial conformer is computationally predicted to be more stable.
Experimental and Computational Protocols
The theoretical data presented is primarily derived from high-level quantum mechanical calculations, corroborated by experimental NMR studies.
Computational Methodology
The predominant computational method employed for analyzing the conformational behavior of fluorinated piperidines is Density Functional Theory (DFT) . A common and effective protocol involves the following steps:
-
Conformational Search: Initial 3D structures of the axial and equatorial conformers of this compound are generated.
-
Geometry Optimization: The geometries of these conformers are optimized to find the lowest energy structures. A widely used functional and basis set combination for this purpose is M06-2X/def2-QZVPP .[1]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate thermochemical data, including the Gibbs free energy.
-
Solvation Modeling: To simulate the effect of a solvent, a polarizable continuum model (PCM) is often employed.[1] This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of energies in different solvent environments (e.g., water, chloroform).
-
Energy Analysis: The relative free enthalpies (ΔG) of the axial and equatorial conformers are then calculated to determine the predicted conformational preference.
Experimental Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique used to validate the computational predictions.[2] Specifically, the coupling constants between fluorine and adjacent protons (³J(¹⁹F,¹H)) are highly sensitive to the dihedral angle and can therefore be used to determine the relative orientation of the fluorine atom.[2][3]
Visualizing the Conformational Equilibrium and Influencing Factors
The following diagrams illustrate the key concepts in the theoretical study of this compound.
References
The Decisive Role of Fluorine in Piperidine Ring Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into piperidine scaffolds represents a powerful tool in modern medicinal chemistry for modulating molecular properties such as basicity, metabolic stability, and lipophilicity. A pivotal, yet often complex, consequence of fluorination is its profound influence on the conformational preference of the piperidine ring. This technical guide provides an in-depth analysis of the stereoelectronic and environmental factors governing the conformational equilibria of fluorinated piperidines. It consolidates quantitative data from key studies, details the primary experimental and computational methodologies used for their analysis, and presents visual diagrams of the underlying principles to serve as a comprehensive resource for researchers in drug discovery and chemical biology.
Introduction: The "Fluorine Gauche Effect" and Beyond
The piperidine ring, a ubiquitous motif in pharmaceuticals, typically adopts a chair conformation with substituents favoring the sterically less hindered equatorial position. However, the introduction of a highly electronegative fluorine atom can dramatically alter this landscape, often leading to a counterintuitive preference for the axial orientation. This phenomenon is not governed by simple sterics but by a subtle interplay of several stereoelectronic effects.[1][2]
The primary forces at play include:
-
Charge-Dipole Interactions: In protonated piperidinium salts, a strong, stabilizing interaction can occur between the positive charge on the nitrogen (H-N⁺) and the partial negative charge on an axial fluorine atom (C-Fδ⁻). This is often a dominant factor favoring the axial conformer.[1][2]
-
Hyperconjugation (Gauche and Anomeric Effects): Stabilizing orbital interactions, such as the donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying C-F antibonding orbital (σC-H → σC-F), can favor a gauche arrangement and, consequently, an axial fluorine.[1][2] A similar anomeric effect can occur involving the nitrogen lone pair (nN → σC-F).
-
Dipole Minimization: The overall molecular dipole moment can be significantly influenced by the fluorine position. In some cases, the axial conformer results in a lower net dipole, which can be favorable.[1][2]
-
Solvation Effects: The polarity of the solvent plays a crucial role. Polar solvents can stabilize more polar conformers, potentially shifting the equilibrium. For instance, an axial C-F bond can lead to a more polar molecule, which is then stabilized by polar solvents.[1][2]
These competing and cooperating forces mean that the conformational outcome is highly dependent on the substitution pattern on the piperidine ring, the nature of the substituent on the nitrogen atom (e.g., proton, acyl group), and the solvent environment.[1][2]
Quantitative Conformational Analysis
The conformational preference of fluorinated piperidines is typically quantified by the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. This value is determined experimentally, primarily through NMR spectroscopy, and corroborated by computational modeling.
Conformational Free Energy Differences (ΔG)
The following tables summarize experimental and computational data for key fluorinated piperidine derivatives, showcasing the influence of N-substitution and solvent on the axial/equatorial equilibrium. A positive ΔG(a→e) indicates a preference for the axial conformer.
Table 1: Conformational Preferences of 3-Fluoropiperidine Derivatives. [2]
| Compound/Substituent | Solvent | ΔG(a→e) (Gas Phase) [kcal/mol] | ΔG(a→e) (in Solvent) [kcal/mol] | Experimental Observation |
| 1A (N-TFA) | Chloroform | +1.9 | +1.1 | Axial |
| 1B (N-H₂⁺Cl⁻) | Water | +4.8 | +1.8 | Axial |
| 1C (N-H) | Water | +1.6 | +1.0 | Axial |
Table 2: Conformational Preferences of 3,5-Difluoropiperidine Derivatives. [2]
| Compound/Substituent | Solvent | ΔG(a→e) (Gas Phase) [kcal/mol] | ΔG(a→e) (in Solvent) [kcal/mol] | Experimental Observation |
| 2A (N-TFA) | Chloroform | +3.3 | +2.0 | Axial |
| 2B (N-H₂⁺Cl⁻) | Water | +8.6 | +3.9 | Axial |
| 2C (N-H) | Water | +3.4 | +2.2 | Axial |
Table 3: Solvent-Dependent Conformational Inversion. [1]
| Compound | Solvent | 3J(F,H) [Hz] | Inferred Conformation |
| 14 (N-Piv) | Chloroform | 7.3 | Equatorial |
| 14 (N-Piv) | DMSO | 38.5 | Axial |
| 15 (N-Boc) | Chloroform | 12.5 | Equatorial |
| 15 (N-Boc) | DMSO | 40.4 | Axial |
Note: TFA = Trifluoroacetamide, Piv = Pivaloyl, Boc = tert-Butoxycarbonyl. Data is primarily from Nairoukh et al. (2020).
Key Experimental & Computational Protocols
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining the conformation of fluorinated piperidines in solution. The key parameter is the vicinal coupling constant between fluorine and an adjacent proton (³J(F,H)).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Spectra Acquisition:
-
Acquire standard ¹H and ¹⁹F NMR spectra to identify the chemical shifts of the relevant signals.
-
The crucial experiment is the ¹H spectrum, where the multiplicity of the proton signal adjacent to the fluorine-bearing carbon is analyzed.
-
Spectra are typically recorded on a 400 MHz or higher field spectrometer at a constant temperature (e.g., 298 K).
-
-
Data Analysis:
-
Measure the ³J(F,H) coupling constants from the ¹H NMR spectrum.
-
Interpretation: The magnitude of the ³J(F,H) coupling is dependent on the dihedral angle (Karplus relationship).
-
A large coupling constant (typically > 25 Hz) indicates an anti-periplanar relationship (~180°) between the F and H atoms, which corresponds to an axial fluorine and an axial proton.
-
A small coupling constant (typically < 15 Hz) indicates a gauche relationship (~60°), which corresponds to an equatorial fluorine .[1][2]
-
-
For systems in fast exchange between two conformers, the observed coupling constant is a population-weighted average.
-
Density Functional Theory (DFT) Computational Modeling
Computational chemistry provides critical insights into the relative energies of different conformers and helps dissect the contributions of various stereoelectronic effects.
Methodology:
-
Structure Preparation: Build the initial 3D structures of the axial and equatorial conformers of the fluorinated piperidine using a molecular editor.
-
Conformational Search & Optimization:
-
Perform a conformational search to ensure the identified structures are true local minima.
-
Optimize the geometry of each conformer using a suitable level of theory. A widely used and validated method is the M06-2X density functional with a large, flexible basis set such as def2-QZVPP .[2]
-
-
Solvation Modeling:
-
Since solvent effects are critical, incorporate them into the calculations using an implicit solvation model. The Polarizable Continuum Model (PCM) is a common and effective choice.[2] The solvent specified in the model (e.g., water, chloroform) should match the experimental conditions.
-
-
Energy Calculation & Analysis:
-
Perform a frequency calculation on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Calculate the Gibbs free energy (G) for both the axial and equatorial conformers.
-
The conformational free energy difference is calculated as ΔG = Gequatorial - Gaxial. A positive value indicates the axial conformer is more stable.
-
Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to quantify hyperconjugative interactions.
-
Visualization of Core Concepts
The following diagrams illustrate the key interactions and workflows described in this guide.
Caption: Factors influencing the conformational equilibrium of fluorinated piperidines.
Caption: Workflow for the conformational analysis of fluorinated piperidines.
Conclusion and Outlook
The conformational behavior of fluorinated piperidines is dictated by a sophisticated balance of stereoelectronic and environmental factors, frequently favoring an axial fluorine orientation over the sterically preferred equatorial position. A thorough understanding of these underlying principles, combining high-level DFT calculations with precise NMR analysis, is essential for the rational design of piperidine-containing drug candidates. By leveraging these effects, medicinal chemists can enforce specific, biologically active conformations, thereby enhancing potency, selectivity, and pharmacokinetic properties. The data and protocols outlined in this guide serve as a foundational resource for scientists aiming to harness the unique properties of fluorine in the design of next-generation therapeutics.
References
Methodological & Application
The Versatility of 4-Fluoropiperidine Hydrochloride: A Building Block for Advanced Drug Discovery
For Immediate Release
WEST POINT, Pennsylvania – 4-Fluoropiperidine hydrochloride is a versatile synthetic building block increasingly utilized by researchers, scientists, and drug development professionals in the creation of novel therapeutics, particularly for central nervous system (CNS) disorders. Its incorporation into molecular scaffolds has been shown to enhance crucial pharmacokinetic properties such as metabolic stability, bioavailability, and the ability to cross the blood-brain barrier. This application note provides an overview of its utility, detailed experimental protocols for its use in N-alkylation reactions, and examples of its application in the synthesis of various classes of bioactive molecules.
Key Applications in Medicinal Chemistry
The introduction of a fluorine atom at the 4-position of the piperidine ring offers several advantages in drug design. The high electronegativity of fluorine can modulate the pKa of the piperidine nitrogen, influencing its interaction with biological targets.[1] Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position, thereby increasing the metabolic stability of the drug candidate.[2] These properties make this compound an attractive starting material for the synthesis of a wide range of bioactive compounds, including:
-
CNS Agents: The enhanced lipophilicity and metabolic stability imparted by the fluorine atom are beneficial for drugs targeting the central nervous system.[3]
-
Neuroleptics and Antipsychotics: This building block is a key component in the synthesis of potent neuroleptics and antipsychotic agents, including analogs of well-known drugs like haloperidol.
-
Receptor Modulators: It is employed in the construction of selective modulators for various receptors, such as dopamine, serotonin, sigma, and neurokinin receptors.
-
Ion Channel Blockers: 4-Fluoropiperidine derivatives have been investigated as antagonists for ion channels, including T-type calcium channels.[4][5]
Experimental Protocols
A common and crucial reaction involving this compound is its N-alkylation to introduce various side chains, leading to a diverse array of target molecules.
Protocol 1: General N-Alkylation of this compound with Alkyl/Arylmethyl Halides
This protocol describes a general procedure for the nucleophilic substitution reaction between this compound and an alkyl or arylmethyl halide.
Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl or Arylmethyl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the anhydrous solvent to dissolve or suspend the starting material.
-
Add the base (2.0-3.0 eq.).
-
To the stirred mixture, add the alkyl or arylmethyl halide (1.0-1.2 eq.) dropwise at room temperature.
-
The reaction mixture may be stirred at room temperature or heated (e.g., 60-80 °C) to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If a solid precipitate (e.g., inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4-fluoropiperidine.
Quantitative Data for N-Alkylation Reactions:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(Bromoethyl)benzene | Cs₂CO₃ | DMF | RT | 12 | 88 | [6] |
| 2-(Thiophen-2-yl)ethyl methanesulfonate | Cs₂CO₃ | DMF | RT | 12 | 90 | [7] |
| Benzyl bromide | K₂CO₃ | DMF | RT | - | High | [8] |
Note: The provided yields are for analogous piperidine N-alkylation reactions and may vary for 4-fluoropiperidine.
Protocol 2: Synthesis of 4-Aminomethyl-4-fluoropiperidine
This protocol details the synthesis of a key intermediate, 4-aminomethyl-4-fluoropiperidine, starting from 1-tert-butyl 4-methylenepiperidine.
Synthetic Pathway:
Caption: Synthetic route to 4-aminomethyl-4-fluoropiperidine.
Materials and Methods:
-
Step 1: Bromofluorination: To a solution of 1-tert-butyl 4-methylenepiperidine (1.0 eq.) in dry CH₂Cl₂ at 0°C, Et₃N·3HF (2.5 eq.) is added, followed by N-bromosuccinimide (NBS, 1.5 eq.). The mixture is stirred at room temperature for 3 hours. After work-up, tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate is obtained in approximately 92% yield.[3]
-
Step 2: Azidation: The brominated intermediate (1.0 eq.) is reacted with sodium azide (NaN₃, 3.0 eq.) in DMF at 80°C for 3 hours. After work-up and purification, tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate is obtained in about 84% yield.[3]
-
Step 3: Reduction: The azido compound is hydrogenated using 10% Pd/C in methanol under a hydrogen atmosphere to yield 4-aminomethyl-4-fluoropiperidine.[3]
Spectroscopic Data for tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate: [3]
-
¹H NMR (300 MHz, CDCl₃): δ 1.46 (s, 9H), 1.49-1.77 (m, 2H), 1.91-2.01 (m, 2H), 3.06 (br t, J = 12.1 Hz, 2H), 3.46 (d, J = 17.6 Hz, 2H), 3.99 (br s, 2H).
-
¹³C NMR (75 MHz, CDCl₃): δ 28.6, 32.4 (d, J = 20.8 Hz), 38.8 (d, J = 25.4 Hz), 39.4, 79.9, 91.6 (d, J = 177.7 Hz), 154.6.
Application in the Synthesis of Bioactive Molecules
Dopamine Transporter (DAT) Inhibitors
Analogs of GBR 12909, a potent and selective dopamine reuptake inhibitor, have been synthesized using fluorinated piperidine scaffolds to explore their therapeutic potential for conditions like cocaine addiction. The 4-fluoropiperidine moiety can enhance the binding affinity and selectivity for the dopamine transporter.[9]
T-Type Calcium Channel Antagonists
T-type calcium channels are implicated in various neurological disorders, including epilepsy and neuropathic pain. The influx of Ca²⁺ through these channels triggers a cascade of intracellular events. 4-Fluoropiperidine derivatives have been developed as potent and selective T-type calcium channel antagonists, demonstrating potential for the treatment of these conditions.[4][5]
T-Type Calcium Channel Signaling Pathway:
Caption: Simplified signaling cascade initiated by T-type calcium channel activation.
Neurokinin-1 (NK-1) Receptor Antagonists
The neurokinin-1 (NK-1) receptor and its endogenous ligand, substance P, are involved in inflammation, pain, and mood disorders. Antagonists of the NK-1 receptor have therapeutic potential as antidepressants and antiemetics. The 4-fluoropiperidine scaffold can be incorporated into the design of novel NK-1 receptor antagonists.
Neurokinin-1 Receptor Signaling Pathway:
Caption: Overview of the Neurokinin-1 receptor signaling pathway.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its unique properties allow for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthetic protocols and application examples provided herein demonstrate its broad utility and potential for the development of novel therapeutics targeting a range of diseases.
References
- 1. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions | eLife [elifesciences.org]
- 2. Contributions of T-Type Voltage-Gated Calcium Channels to Postsynaptic Calcium Signaling within Purkinje Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-Gated T-Type Calcium Channel Modulation by Kinases and Phosphatases: The Old Ones, the New Ones, and the Missing Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 4-Fluoropiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-fluoropiperidine moiety is a valuable building block in medicinal chemistry, frequently incorporated into molecules to enhance their pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The N-alkylation of 4-fluoropiperidine hydrochloride is a critical step in the synthesis of a wide range of biologically active compounds. This document provides detailed protocols for three common and effective methods for N-alkylation: direct N-alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig amination for N-arylation.
Since 4-fluoropiperidine is often supplied as a hydrochloride salt, a preliminary neutralization step is required to generate the free amine for subsequent reactions. This can be achieved by treating the salt with a suitable base, such as sodium hydroxide or potassium carbonate, and extracting the free amine into an organic solvent.
Comparative Data of N-Alkylation Methods
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of piperidine derivatives, which can be considered indicative for 4-fluoropiperidine. Specific yields for 4-fluoropiperidine will be dependent on the exact substrate and reaction optimization.
| Method | Alkylating/Arylating Agent | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Direct Alkylation | Benzyl bromide | None | K₂CO₃ | Acetonitrile | 80 | 2-6 | 70-95 |
| Reductive Amination | Acetone | NaBH(OAc)₃ | None | Dichloromethane | Room Temp. | 1-24 | 80-95[1] |
| Buchwald-Hartwig Amination | 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12-24 | 70-90 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes the direct N-alkylation of 4-fluoropiperidine with an alkyl halide using a non-nucleophilic base.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Free Base Preparation: Dissolve this compound (1.0 eq) in water and cool in an ice bath. Add 1 M NaOH solution dropwise until the pH is >10. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-fluoropiperidine free base.
-
Alkylation Reaction: To a dry round-bottom flask under a nitrogen atmosphere, add the 4-fluoropiperidine free base (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80°C and maintain for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-4-fluoropiperidine.
Protocol 2: N-Alkylation via Reductive Amination with Acetone
This method provides a mild and selective route to N-alkylated products, avoiding over-alkylation.[1]
Materials:
-
This compound
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous dichloromethane.
-
Add acetone (1.2 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-isopropyl-4-fluoropiperidine.
Protocol 3: Buchwald-Hartwig N-Arylation with 4-Bromotoluene
This protocol is suitable for the synthesis of N-aryl-4-fluoropiperidines.
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and RuPhos (0.02 eq) to a dry Schlenk tube.
-
Reaction Setup: To the Schlenk tube, add sodium tert-butoxide (1.4 eq).
-
Add this compound (1.2 eq).
-
Add 4-bromotoluene (1.0 eq) and anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture to 100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain N-(4-methylphenyl)-4-fluoropiperidine.
Experimental Workflows
References
Application Notes and Protocols: N-arylation of 4-Fluoropiperidine Hydrochloride with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-aryl piperidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom onto the piperidine ring, as in 4-fluoropiperidine, can significantly modulate key drug-like properties such as metabolic stability, pKa, and binding affinity. The N-arylation of 4-fluoropiperidine hydrochloride is a crucial transformation for accessing libraries of these valuable compounds. This document provides detailed protocols and application data for the two most prevalent and effective methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
General Reaction Scheme
The N-arylation of this compound involves the coupling of the secondary amine with an aryl halide in the presence of a metal catalyst and a base. The base is critical not only for the catalytic cycle but also to neutralize the hydrochloride salt, liberating the free amine for reaction.
Caption: General scheme for the N-arylation of 4-fluoropiperidine.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for C-N bond formation, known for its high functional group tolerance and broad substrate scope, including the use of less reactive aryl chlorides.
Key Considerations
-
Catalyst/Ligand: A combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand is essential. Modern "precatalysts" where the ligand is already coordinated to the palladium source are also highly effective. Ligands like biarylphosphines (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) are commonly employed.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective, particularly for less reactive aryl chlorides. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used, often with aryl bromides and iodides. At least two equivalents of base are necessary to neutralize the hydrochloride salt and participate in the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or dimethylformamide (DMF) are typically used.
Quantitative Data (Representative Examples with Piperidine)
Disclaimer: The following data was obtained for the N-arylation of piperidine, a close structural analog of 4-fluoropiperidine. Yields are representative and may vary based on specific substrate electronics, steric hindrance, and precise reaction conditions. Optimization is recommended.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 0.3 | 93 | [1] |
| 2 | 4-tert-Butylbromobenzene | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 0.3 | 82 | [1] |
| 3 | 2-Chlorobenzothiazole | Pd₂(dba)₃ / Ligand 4 | NaOtBu | Toluene | 100 | 16 | 92 | [2] |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ / YPhos Ligand | KOtBu | Toluene | RT | 1 | >95 | [3] |
| 5 | 6-Chloroindole | Pd₂(dba)₃ / Ligand 1 | LiHMDS | THF | 65 | 16 | 75 | [2] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the oven-dried Schlenk tube, add the aryl bromide (if solid), this compound, Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Seal the tube with a septum or cap.
-
Evacuate the tube and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe. If the aryl halide is a liquid, add it at this stage.
-
Place the reaction tube in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-aryl-4-fluoropiperidine.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation that uses a more economical copper catalyst. While traditionally requiring harsh conditions, modern protocols often employ ligands to facilitate the reaction under milder temperatures. This method is particularly effective for aryl iodides and activated aryl bromides.
Key Considerations
-
Catalyst/Ligand: Copper(I) salts like CuI are most common. While some reactions can proceed without a ligand, the addition of a chelating ligand, such as 1,10-phenanthroline or an amino acid (e.g., L-proline), can significantly improve reaction rates and yields, allowing for lower temperatures.
-
Base: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or sodium hydroxide (NaOH) are typically used.
-
Solvent: High-boiling polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are preferred.
Quantitative Data (Representative Examples with N-Heterocycles)
Disclaimer: The following data was obtained for the N-arylation of various N-H heterocycles, which serve as models for the reactivity of secondary amines like 4-fluoropiperidine in Ullmann-type reactions. Yields are representative and optimization is recommended.
| Entry | N-H Compound | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyrrole | 4-Iodoanisole | CuI (5 mol%) | K₂CO₃ | DMSO | 110 | 12 | 85 | [4] |
| 2 | Imidazole | Iodobenzene | CuI (5 mol%) | NaOH | Ethylene Glycol | 120 | 24 | 95 | [5] |
| 3 | Indole | 4-Bromoacetophenone | CuI (10 mol%) / L-Proline | K₂CO₃ | DMSO | 90 | 24 | 89 | |
| 4 | Pyrrole | 4-Chlorotoluene | CuSO₄·5H₂O (10 mol%) | NaOH | DMSO | 110 | 12 | 56 | [4] |
| 5 | Imidazole | Bromobenzene | CuI (20 mol%) | NaOH | Ethylene Glycol | 120 | 24 | 80 | [5] |
Detailed Experimental Protocol: Ullmann Condensation
This protocol describes a general procedure for the coupling of an aryl iodide with this compound.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%) (Optional, but recommended)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (4 mL)
-
Reaction vial with a magnetic stir bar and a screw cap
Procedure:
-
To the reaction vial, add the aryl iodide, this compound, CuI, L-Proline (if used), and K₂CO₃.
-
Add the anhydrous DMSO and seal the vial tightly with the screw cap.
-
Place the vial in a preheated oil bath or heating block at 110-130 °C.
-
Stir the mixture vigorously for 12-36 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) to remove residual DMSO, then wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflows
A logical workflow is crucial for the successful execution of these coupling reactions. The following diagram illustrates a typical experimental sequence from setup to final product characterization.
References
Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using 4-Fluoropiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of novel drug candidates utilizing 4-fluoropiperidine hydrochloride as a key building block. The protocols focus on the synthesis of a potent and selective Dopamine D4 Receptor (D4R) antagonist, a class of compounds with potential therapeutic applications in neurological and psychiatric disorders.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.[1][2] The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[3] this compound is a versatile starting material for introducing this fluorinated motif, enabling the exploration of novel chemical space in drug discovery. This document outlines the synthesis of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs which have been identified as potent D4R antagonists.[1][4]
Data Presentation
The following table summarizes the structure-activity relationship (SAR) for a series of synthesized 4,4-difluoro-3-(phenoxymethyl)piperidine analogs as Dopamine D4 receptor antagonists. The data highlights the impact of substitutions on the phenoxy moiety on the binding affinity (Ki) at the D4 receptor.
| Compound ID | R Group | D4R Ki (nM)[4] |
| 8a | 4-F | 140 |
| 8b | 3,4-di-F | 5.5 |
| 8c | 4-F, 3-Me | 13 |
| 8d | 4-Cl | 53 |
| 8e | H | 27 |
| 8f | 3-F, 4-Me | 72 |
| 9j | 4-CN | 1.7 |
| 9k | 3,4-di-F | 2.7 |
| 9l | 4-F, 3-Me | 6.5 |
| 14a | 4-CN | 0.3 |
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of a representative potent D4R antagonist, Compound 14a , starting from this compound. The synthesis involves an initial N-alkylation followed by a subsequent amide coupling reaction.
Protocol 1: N-Alkylation of 4-Fluoropiperidine with 4-(Bromomethyl)benzonitrile
This protocol describes the synthesis of the intermediate compound, 1-(4-cyanobenzyl)-4-fluoropiperidine.
Materials:
-
This compound
-
4-(Bromomethyl)benzonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq.) to the suspension.
-
To the stirred suspension, add a solution of 4-(bromomethyl)benzonitrile (1.05 eq.) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-(4-cyanobenzyl)-4-fluoropiperidine.
Protocol 2: Amide Coupling of 1-(4-cyanobenzyl)-4-fluoropiperidine with a Heterocyclic Carboxylic Acid
This protocol outlines the final step to synthesize the target D4R antagonist. The specific heterocyclic carboxylic acid used would be based on the desired final compound as indicated in the SAR table (e.g., a substituted imidazo[1,5-a]pyridine carboxylic acid for potent analogs). For the purpose of this protocol, a generic heterocyclic carboxylic acid will be used to illustrate the procedure.
Materials:
-
1-(4-cyanobenzyl)-4-fluoropiperidine (from Protocol 1)
-
Heterocyclic carboxylic acid (e.g., 3-imidazo[1,5-a]pyridine-1-carboxylic acid) (1.0 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the heterocyclic carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of 1-(4-cyanobenzyl)-4-fluoropiperidine (1.1 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final D4R antagonist.
Visualizations
Synthetic Workflow
The following diagram illustrates the general two-step synthesis of the target D4R antagonists.
Caption: General synthetic workflow for D4R antagonists.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1][5][6] Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). The D4 receptor can also influence other signaling pathways, including those involving MAPK/ERK and ion channels.[1][5]
Caption: Simplified Dopamine D4 Receptor signaling pathway.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
The Strategic Incorporation of 4-Fluoropiperidine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-fluoropiperidine hydrochloride scaffold has emerged as a privileged structural motif in contemporary drug discovery. Its strategic incorporation into lead compounds can significantly enhance a range of pharmacological properties, including metabolic stability, bioavailability, and target-specific interactions. The presence of the fluorine atom, a bioisostere of a hydrogen atom, can modulate the basicity (pKa) of the piperidine nitrogen, influencing its interaction with biological targets and improving potency and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on Kinesin Spindle Protein (KSP) inhibitors, Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, and Dopamine D4 receptor antagonists.
Application Notes
The introduction of a fluorine atom onto the piperidine ring can have profound effects on the molecule's physicochemical and pharmacokinetic properties. One of the most significant impacts is the modulation of the piperidine nitrogen's pKa. This can be crucial for optimizing a compound's activity and safety profile. For instance, a lower pKa can reduce interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of metabolism and thereby increase a drug's half-life.
Case Study 1: Kinesin Spindle Protein (KSP) Inhibitors for Oncology
Kinesin Spindle Protein (KSP) is a motor protein essential for the formation of a bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for oncology drug development.
The clinical candidate MK-0731 is a potent KSP inhibitor that features a 3-fluoro-1-methylpiperidin-4-yl group. The introduction of the fluorine atom was a key optimization step. It modulated the pKa of the piperidine nitrogen, which in turn reduced the compound's efflux by P-glycoprotein (Pgp), a common mechanism of drug resistance.[1][2] This strategic fluorination, combined with other structural modifications, resulted in a compound with an optimal in vitro and metabolic profile.[1][2]
Quantitative Data for MK-0731 and Related Compounds
| Compound | Target | Assay | Activity | Reference |
| MK-0731 | KSP | ATPase Inhibition | IC50 = 2.2 nM | [3][4][5] |
| MK-0731 | A2780 cells | Apoptosis Induction | EC50 = 2.7 nM | [3][4] |
| MK-0731 | - | Mitotic Block | IC50 = 19 nM | [4] |
| MK-0731 | hERG Channel | Binding Affinity | IC50 = 20.5 µM | [3][4] |
Case Study 2: CGRP Receptor Antagonists for Migraine
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine. Antagonists of the CGRP receptor are a new class of drugs for the treatment of this debilitating condition. A key building block for a new generation of CGRP receptor antagonists is a syn-3-fluoro-4-aminopiperidine derivative.[1][6] The precise stereochemistry and the presence of the fluorine atom are critical for potent receptor binding and efficacy.
Case Study 3: Dopamine D4 Receptor Antagonists for Neurological Disorders
The dopamine D4 receptor is a target for the treatment of various neurological and psychiatric disorders. A series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been developed as potent and selective D4 receptor antagonists.[7][8][9][10]
Quantitative Data for Dopamine D4 Receptor Antagonists
| Compound | Target | Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) | Reference |
| Compound 8b | D4 | 5.5 | >1818 | >1818 | [10] |
| Compound 8c | D4 | 13 | >769 | >769 | [10] |
| Compound 8d | D4 | 53 | >188 | >188 | [10] |
| Compound 8e | D4 | 27 | >370 | >370 | [10] |
| Compound 14a | D4 | 0.3 | >2000 | >2000 | [7][8][9] |
Experimental Protocols
Synthesis of a syn-3-Fluoro-4-aminopiperidine Intermediate for CGRP Receptor Antagonists
A practical and efficient enantioselective synthesis of a key syn-1,2-amino-fluoropiperidine intermediate for CGRP receptor antagonists has been developed.[1][6] One approach involves the Ru-catalyzed asymmetric hydrogenation of a fluoride-substituted enamide.[1][6] A more cost-effective route utilizes a dynamic kinetic asymmetric transamination of a fluoroketone.[6]
Biological Assay Protocols
This assay quantifies the inorganic phosphate (Pi) released during ATP hydrolysis by KSP and is used to determine the inhibitory activity of test compounds.[11][12]
Materials:
-
Purified recombinant KSP enzyme
-
Paclitaxel-stabilized microtubules
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 µM Taxol)
-
ATP solution
-
Test compound (e.g., MK-0731) dissolved in DMSO
-
Malachite Green Working Reagent
-
3.4% sodium citrate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add the KSP enzyme, paclitaxel-stabilized microtubules, and the test compound dilutions. Include "no enzyme" and "vehicle control" (DMSO) wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for 20-30 minutes, ensuring the reaction remains in the linear range.
-
Stop the reaction and develop the color by adding 100 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Stabilize the color by adding 10 µL of 3.4% sodium citrate solution to each well.
-
Measure the absorbance of each well at approximately 630 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
This assay is used to determine the ability of a compound to induce cell cycle arrest in the G2/M phase, a hallmark of KSP inhibition.[13][14][15][16]
Materials:
-
Cancer cell line (e.g., A2780, HeLa)
-
Cell culture medium and supplements
-
Test compound (e.g., MK-0731)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry, measuring the fluorescence of PI.
-
Quantify the percentage of cells in the G2/M phase of the cell cycle.
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CGRP receptor.[17]
Materials:
-
Cell membranes expressing the CGRP receptor (e.g., from SK-N-MC cells)
-
Radiolabeled CGRP (e.g., ¹²⁵I-CGRP)
-
Binding buffer
-
Test compound
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled CGRP, and various concentrations of the test compound in binding buffer.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value.
This assay is similar to the CGRP receptor binding assay but uses a radioligand specific for the D4 receptor.[18]
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO cells)
-
Radioligand (e.g., [³H]N-methylspiperone)
-
Assay buffer
-
Test compound
-
Non-specific binding determinator (e.g., haloperidol)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or the non-specific binding determinator in assay buffer.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values for the test compound.
References
- 1. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.bcm.edu [cdn.bcm.edu]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of 4-Fluoropiperidine Derivatives in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4-fluoropiperidine derivatives, a promising scaffold in the development of novel therapeutics for Central Nervous System (CNS) disorders. The introduction of fluorine into the piperidine ring can significantly modulate key physicochemical and pharmacological properties, such as basicity (pKa), lipophilicity, and metabolic stability, making these derivatives attractive candidates for targeting various CNS receptors and ion channels.[1]
This document outlines detailed synthetic protocols for key classes of 4-fluoropiperidine derivatives and summarizes their biological activities, with a focus on their roles as dopamine D4 receptor antagonists and T-type calcium channel blockers.
I. Synthetic Methodologies
The synthesis of 4-fluoropiperidine derivatives can be achieved through several strategic approaches. Below are detailed protocols for three key methods: Rhodium-Catalyzed Dearomatization-Hydrogenation, Aza-Prins Fluorination Cyclization, and the synthesis of functionalized 4-fluoropiperidines.
Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines
This method provides a highly diastereoselective route to all-cis-(multi)fluorinated piperidines from readily available fluoropyridines. The one-pot, two-step process involves an initial dearomatization followed by hydrogenation.[2]
Experimental Protocol:
-
Materials: 3-Fluoropyridine, Pinacol borane (HBpin), Tetrahydrofuran (THF, dry), Molecular sieves (4 Å), Rhodium-carbene catalyst, Hydrogen gas (H₂).
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 3-fluoropyridine (1.0 mmol), dry THF (5.0 mL), and activated 4 Å molecular sieves.
-
Add the rhodium-carbene catalyst (e.g., [Rh(COD)Cl]₂ with a suitable carbene ligand, 1-5 mol%).
-
Introduce pinacol borane (HBpin, 1.1-1.5 equivalents) to the mixture.
-
Pressurize the vessel with hydrogen gas (50-100 atm).
-
Stir the reaction mixture at room temperature to 50 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, carefully vent the hydrogen gas and quench the reaction with methanol.
-
Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the all-cis-3-fluoropiperidine derivative.
-
Quantitative Data Summary:
| Starting Material | Catalyst | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 3-Fluoropyridine | [Rh(COD)Cl]₂/Carbene Ligand | 50 | 25 | 24 | >95 | >99:1 |
| 2,3-Difluoropyridine | [Rh(COD)Cl]₂/Carbene Ligand | 100 | 50 | 12 | 85 | >99:1 |
Synthetic Workflow:
Caption: Rhodium-Catalyzed Dearomatization-Hydrogenation Workflow.
Aza-Prins Fluorination Cyclization
This reaction provides an efficient route to 4-fluoropiperidines through the cyclization of a homoallylic amine and an aldehyde, with a fluoride source quenching the intermediate carbocation.[3][4] Tetrafluoroboric acid-diethyl ether complex (HBF₄·OEt₂) serves as both the Lewis acid promoter and the fluoride source.[4]
Experimental Protocol:
-
Materials: N-tosyl homoallylamine, Aldehyde (e.g., benzaldehyde), Tetrafluoroboric acid-diethyl ether complex (HBF₄·OEt₂), Dichloromethane (DCM, dry).
-
Procedure:
-
To a solution of N-tosyl homoallylamine (1.0 mmol) and the aldehyde (1.2 mmol) in dry DCM (10 mL) at 0 °C, add HBF₄·OEt₂ (1.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the 4-fluoropiperidine derivative.
-
Quantitative Data Summary:
| Aldehyde | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Benzaldehyde | 2 | 85 | 95:5 |
| 4-Nitrobenzaldehyde | 2.5 | 92 | 98:2 |
| Isobutyraldehyde | 3 | 78 | 90:10 |
Reaction Mechanism:
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An expeditious synthesis of 4-fluoropiperidines via aza-Prins cyclization - Publications of the IAS Fellows [repository.ias.ac.in]
Application Notes and Protocols for the Use of 4-Fluoropiperidine Hydrochloride in PET Imaging Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 4-fluoropiperidine hydrochloride as a key building block in the synthesis of Positron Emission Tomography (PET) imaging ligands. The following sections detail the synthesis of a precursor molecule and its subsequent radiolabeling with fluorine-18 ([¹⁸F]), targeting the sigma-1 receptor, a protein overexpressed in various cancers and implicated in neurological disorders.
Introduction
This compound is a valuable heterocyclic building block for the synthesis of novel PET radiopharmaceuticals. The piperidine scaffold is a common motif in centrally active drugs, and the presence of a fluorine atom can modulate the physicochemical properties of the final ligand, such as basicity and lipophilicity, which can in turn influence its pharmacokinetic profile and target binding affinity. In PET ligand design, 4-fluoropiperidine can be incorporated into the stable, non-radioactive portion of a precursor molecule, which is then radiolabeled with [¹⁸F] in a subsequent step. This approach is particularly useful for the development of tracers for neuroreceptors, such as the sigma-1 receptor.
Application Note: Synthesis of a Sigma-1 Receptor PET Ligand
Principle
The synthesis strategy involves a two-stage process. First, a non-radioactive precursor molecule is synthesized by coupling this compound with a suitable scaffold containing a leaving group for the subsequent radiolabeling step. A common reaction for this is N-alkylation. The second stage is the radiolabeling of this precursor with [¹⁸F]fluoride via nucleophilic substitution to produce the final PET tracer. This modular approach allows for the efficient production and purification of the precursor on a larger scale, while the radiolabeling is performed on a smaller scale due to the short half-life of fluorine-18 (109.8 minutes).
Key Features
-
Versatility: this compound can be incorporated into a wide range of molecular scaffolds to develop PET ligands for various biological targets.
-
Modulation of Properties: The fluorine atom on the piperidine ring can be strategically used to fine-tune the ligand's properties for improved brain penetration and target engagement.
-
Efficient Synthesis: The use of a precursor-based approach simplifies the final, time-sensitive radiolabeling step.
Applications
This methodology is applicable to the synthesis of a variety of PET imaging agents, including:
-
Sigma-1 Receptor Ligands: For imaging in oncology and neurodegenerative diseases.[1][2][3][4]
-
Dopamine Receptor Ligands: For studying neuropsychiatric disorders.
-
Other CNS Targets: The versatile nature of the piperidine scaffold allows for its use in developing ligands for a broad range of central nervous system receptors and transporters.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of a PET ligand precursor and its subsequent radiolabeling. The data is representative of syntheses found in the literature for structurally similar compounds.
Table 1: Precursor Synthesis Data (N-alkylation of 4-Fluoropiperidine)
| Parameter | Value |
| Reaction | N-alkylation |
| Reactants | This compound, Bromo-precursor |
| Solvent | Acetonitrile (MeCN) |
| Base | Potassium Carbonate (K₂CO₃) |
| Temperature | 80 °C |
| Reaction Time | 12-18 hours |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
Table 2: [¹⁸F]Radiolabeling Data
| Parameter | Value | Reference |
| Radiolabeling Method | Nucleophilic Aromatic Substitution | [2] |
| Precursor | Nitro-functionalized precursor | [2] |
| [¹⁸F] Source | K[¹⁸F]F-Kryptofix 2.2.2 complex | [3] |
| Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Temperature | 140-160 °C | [2] |
| Reaction Time | 15-20 minutes | [2] |
| Radiochemical Yield (decay corrected) | 8-10% | [4] |
| Radiochemical Purity (by radio-HPLC) | >99% | [4] |
| Specific Activity | 56-78 GBq/µmol | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Precursor for [¹⁸F]Radiolabeling using this compound
This protocol describes a representative synthesis of a precursor for a sigma-1 receptor PET ligand via N-alkylation of 4-fluoropiperidine.
Materials:
-
This compound
-
1-(4-(2-bromoethoxy)phenyl)ethanone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 1-(4-(2-bromoethoxy)phenyl)ethanone (1.0 eq) in anhydrous acetonitrile, add this compound (1.2 eq) and anhydrous potassium carbonate (3.0 eq).
-
Stir the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure precursor product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: [¹⁸F]Radiolabeling of the Precursor
This protocol describes the nucleophilic [¹⁸F]fluorination of a nitro-substituted precursor to yield the final PET tracer.
Materials:
-
Precursor with a nitro leaving group (synthesized in Protocol 1, but with a nitro group instead of the acetyl group for activation)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water for injection
-
Ethanol, absolute
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile until the [¹⁸F]fluoride is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor (typically 1-5 mg) in anhydrous DMSO and add it to the dried K[¹⁸F]F-K₂₂₂ complex.
-
Heat the reaction mixture at 140-160 °C for 15-20 minutes.
-
-
Purification:
-
After the reaction, cool the mixture and dilute with a suitable mobile phase for HPLC.
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate the [¹⁸F]-labeled product.
-
-
Formulation:
-
Collect the HPLC fraction containing the desired product and remove the organic solvent under reduced pressure.
-
Formulate the final product in a sterile solution, typically saline with a small percentage of ethanol, for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical radio-HPLC.
-
Measure the specific activity of the radiotracer.
-
Perform tests for sterility, pyrogenicity, and residual solvents as required.
-
Mandatory Visualization
Caption: Workflow for PET ligand synthesis using this compound.
Caption: Simplified signaling pathway involving the sigma-1 receptor.
References
- 1. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hzdr.de [hzdr.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocol for coupling reactions with 4-Fluoropiperidine hydrochloride
An experimental protocol for coupling reactions involving 4-Fluoropiperidine hydrochloride is a critical tool for researchers in medicinal chemistry and drug development. This secondary amine is a valuable building block for synthesizing novel compounds due to the influence of the fluorine atom on the piperidine ring's basicity (pKa) and lipophilicity, which can significantly impact a molecule's pharmacological properties.
This document provides detailed protocols for two common and highly effective coupling reactions for this compound: amide bond formation and Buchwald-Hartwig C-N cross-coupling. It includes typical reaction conditions, purification strategies, and visual workflows to guide researchers in successfully utilizing this versatile reagent.
Application Note 1: Amide Bond Formation with 4-Fluoropiperidine
Amide coupling is one of the most frequently used reactions in medicinal chemistry for forging a stable link between a carboxylic acid and an amine.[1] The reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[2] Since this compound is a salt, a base is required to liberate the free amine before it can participate in the reaction.
Experimental Protocol: Amide Coupling
This protocol details a general procedure for the coupling of a generic carboxylic acid with this compound using a common coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.0-1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reagent Preparation: In a dry, inert-atmosphere flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Amine Addition: In a separate flask, suspend this compound (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) to neutralize the hydrochloride and provide the necessary base for the coupling reaction. Stir for 10-15 minutes at room temperature.
-
Reaction Initiation: Add the activated carboxylic acid solution from step 1 to the amine solution from step 2.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Common Amide Coupling Reagents
The choice of coupling reagent and base is crucial for achieving high yields and minimizing side reactions like racemization.[2] The table below summarizes common reagents used for this transformation.
| Coupling Reagent | Additive (if required) | Base | Typical Solvent | Key Characteristics |
| HATU | None | DIPEA, TEA | DMF, DCM | High efficiency, fast reaction rates, suitable for hindered substrates.[1] |
| HBTU/TBTU | HOBt | DIPEA, TEA | DMF, DCM | Widely used, cost-effective, good for routine couplings. |
| EDC | HOBt, DMAP | DIPEA, TEA | DCM, DMF | Carbodiimide-based, water-soluble byproducts are easily removed.[1] |
| PyBOP | None | DIPEA, TEA | DMF, DCM | Phosphonium-based, less risk of guanidinylation side reactions compared to uronium reagents. |
Application Note 2: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between an aryl halide (or triflate) and an amine.[3][4] This method is indispensable for synthesizing N-aryl piperidines, a common motif in pharmaceuticals.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%)
-
Ligand (e.g., RuPhos, if not using a pre-catalyst)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS), 2.5 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv), palladium pre-catalyst (e.g., RuPhos Pd G3, 3 mol%), this compound (1.2 equiv), and NaOtBu (2.5 equiv) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Data Presentation: Typical Buchwald-Hartwig Reaction Parameters
The success of a Buchwald-Hartwig reaction is highly dependent on the combination of catalyst, ligand, base, and solvent.[5]
| Pd Source / Pre-catalyst | Ligand | Base | Typical Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃, K₂CO₃ | Toluene, Dioxane | 80-110 |
| RuPhos Pd G3 | (Integrated) | NaOtBu, LHMDS | Toluene, THF | 80-100 |
| BrettPhos Pd G3 | (Integrated) | K₃PO₄, LHMDS | Toluene, Dioxane | 80-100 |
General Considerations
-
Handling this compound: This compound is a solid with a melting point between 163-167 °C.[6] It should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Purification of Basic Compounds: The purification of piperidine-containing products by silica gel chromatography can be challenging due to tailing caused by the interaction of the basic nitrogen with acidic silanol groups on the silica.[7] This can often be mitigated by adding a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia in methanol, to the eluent.[7]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the coupling reactions described.
Caption: General workflow for coupling reactions from preparation to final product analysis.
Buchwald-Hartwig Catalytic Cycle
This diagram shows a simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
References
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. This compound 97 57395-89-8 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Application Note: Derivatization of 4-Fluoropiperidine Hydrochloride for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-fluoropiperidine scaffold is a privileged structure in modern medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine atom. Fluorine substitution can significantly modulate the basicity (pKa) of the piperidine nitrogen, which in turn influences pharmacokinetic and pharmacodynamic properties such as target binding, membrane permeability, and metabolic stability. Strategic derivatization of 4-fluoropiperidine hydrochloride is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing lead compounds. This document provides detailed protocols for key derivatization reactions—reductive amination and amide coupling—and presents a framework for evaluating the resulting analogs in SAR studies.
Introduction: The Role of 4-Fluoropiperidine in Drug Discovery
The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for interacting with biological targets. The introduction of a fluorine atom at the 4-position offers several key benefits for drug design:
-
pKa Modulation: Fluorine's strong electron-withdrawing effect lowers the pKa of the piperidine nitrogen. This modulation is critical for fine-tuning a compound's ionization state at physiological pH, which can reduce off-target effects, such as hERG potassium channel binding, a common cause of cardiotoxicity.
-
Improved Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, potentially increasing the compound's half-life.
-
Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding affinity and potency.
Given these advantages, this compound serves as a valuable starting material for building libraries of diverse analogs to systematically probe the SAR of a chemical series.
Key Derivatization Strategies
The secondary amine of 4-fluoropiperidine is the primary site for derivatization. Since the starting material is a hydrochloride salt, the free base must first be generated in situ or in a separate step, typically by treatment with a suitable base (e.g., triethylamine, DIPEA, or K₂CO₃). The most common derivatization methods include:
-
Reductive Amination: This is a powerful one-pot method for forming C-N bonds by reacting the piperidine with an aldehyde or ketone in the presence of a mild reducing agent. It is highly efficient for generating N-alkylated derivatives.[2]
-
Amide Coupling: This reaction forms a stable amide bond between the piperidine nitrogen and a carboxylic acid. It is one of the most frequently used reactions in medicinal chemistry, often facilitated by specialized coupling reagents.[3]
-
N-Alkylation/Arylation: Direct alkylation with alkyl halides or arylation via cross-coupling reactions (e.g., Buchwald-Hartwig amination) allows for the introduction of a wide range of substituents.
Experimental Protocols
The following are detailed protocols for two of the most versatile and widely used derivatization reactions.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the synthesis of an N-alkylated 4-fluoropiperidine derivative using an aldehyde and sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[4][5]
Materials:
-
This compound
-
Aldehyde or Ketone (R-CHO or R-CO-R') (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)[2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCE or DCM (to make a ~0.1 M solution).
-
Add the base (TEA or DIPEA, 1.1 eq) and stir the suspension for 10-15 minutes at room temperature to generate the free base.
-
Add the desired aldehyde or ketone (1.1 eq) to the mixture. Stir for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Note: The reaction can be mildly exothermic.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated 4-fluoropiperidine derivative.
Protocol 2: Amide Bond Formation using HATU
This protocol details the coupling of a carboxylic acid to 4-fluoropiperidine using HATU, a highly efficient and common peptide coupling reagent that minimizes side reactions.[3][6]
Materials:
-
This compound
-
Carboxylic Acid (R-COOH) (1.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1-1.2 eq)[7]
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, prepare a solution of this compound (1.2 eq) in anhydrous DMF with DIPEA (1.0 eq).
-
Add the 4-fluoropiperidine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃ solution (twice), and finally with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain the desired amide derivative.
Application in Structure-Activity Relationship (SAR) Studies
The primary goal of derivatization is to generate a library of analogs for biological screening. By systematically varying the 'R' group attached to the piperidine nitrogen and measuring the biological activity (e.g., IC₅₀, Kᵢ, or EC₅₀), researchers can establish a clear SAR. This data guides the next round of synthesis in a "design-make-test-analyze" cycle.
Data Presentation
Quantitative data from SAR studies should be organized for clear interpretation. The table below provides a representative example of how SAR data for a series of N-substituted 4-fluoropiperidine derivatives targeting a hypothetical kinase might be presented.
Table 1: Representative Structure-Activity Relationship Data for N-Substituted 4-Fluoropiperidine Derivatives
| Compound ID | R-Group | Synthetic Method | Kinase Inhibition (IC₅₀, nM) |
| Base Scaffold | H | - | >10,000 |
| 1a | Benzyl | Reductive Amination | 850 |
| 1b | 4-Methoxybenzyl | Reductive Amination | 420 |
| 1c | 4-Chlorobenzyl | Reductive Amination | 215 |
| 1d | Cyclohexylmethyl | Reductive Amination | 1,500 |
| 2a | Benzoyl | Amide Coupling | 95 |
| 2b | 4-Chlorobenzoyl | Amide Coupling | 35 |
| 2c | Thiophene-2-carbonyl | Amide Coupling | 68 |
| 2d | Phenylacetyl | Amide Coupling | 120 |
SAR Interpretation from Table 1:
-
Linker Effect: Amide-linked derivatives (series 2) are generally more potent than alkyl-linked derivatives (series 1), suggesting a key hydrogen bond interaction with the amide carbonyl.
-
Aromatic Substitution: Electron-withdrawing groups (e.g., 4-Chloro) on the aromatic ring enhance potency in both series (compare 1a vs 1c and 2a vs 2b ).
-
Aliphatic vs. Aromatic: Aromatic R-groups are preferred over aliphatic ones (compare 1a vs 1d ).
Visualized Workflow for SAR Studies
The process of using this compound in an SAR campaign can be visualized as a logical workflow, from initial synthesis to lead optimization.
Caption: Workflow for SAR studies using 4-fluoropiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoropiperidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoropiperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic strategies for this compound include:
-
Nucleophilic Fluorination of 4-Hydroxypiperidine Derivatives: This is a widely used method involving the conversion of the hydroxyl group of a protected 4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine) to a fluoride using a fluorinating agent such as Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, followed by deprotection.
-
Reduction of Fluorinated Pyridine Precursors: This route involves the synthesis of a 4-fluoropyridine derivative, which is then reduced to the corresponding piperidine. However, this method can be challenging due to the potential for hydrodefluorination.
-
Ring-Opening of Aziridinium Intermediates: Ring expansion of N-activated aziridines with a fluoride source can also yield fluorinated piperidines.
Q2: What are the most prevalent side reactions observed during the synthesis of this compound?
A2: The most frequently encountered side reactions include:
-
Hydrodefluorination: Loss of the fluorine atom, resulting in the formation of piperidine as a byproduct.
-
Elimination: Formation of tetrahydropyridine derivatives through the elimination of HF or other leaving groups.
-
Rearrangement Reactions: Skeletal rearrangements, such as ring expansion, particularly when using reagents like DAST.
-
Polymerization: Formation of polymeric materials, especially when handling unstable intermediates like 4-fluoropyridine.
-
Over-alkylation: Formation of quaternary ammonium salts if the piperidine nitrogen is unprotected during alkylation steps.
-
Dimerization: Formation of piperidine dimers.
Troubleshooting Guides
Issue 1: Presence of a Significant Amount of Des-fluoro Impurity (Piperidine)
Symptoms:
-
GC-MS analysis shows a peak corresponding to the mass of piperidine.
-
¹H NMR and ¹⁹F NMR spectra indicate a lower than expected fluorine incorporation.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Catalyst-Mediated Hydrodefluorination: During catalytic hydrogenation of a fluorinated pyridine precursor, the catalyst can promote the cleavage of the C-F bond. | - Optimize Catalyst and Conditions: Screen different catalysts (e.g., Rh-based catalysts may be less prone to hydrodefluorination than Pd). Use milder reaction conditions (lower temperature and pressure).- Use a Fluoride Scavenger: In some cases, the addition of a fluoride scavenger like titanium(IV) isopropoxide can suppress hydrodefluorination by removing fluoride ions that may poison the catalyst.[1] |
| Instability of Intermediates: Certain reaction intermediates may be prone to decomposition, leading to the loss of fluorine. | - Control pH: In enzymatic reactions, defluorination byproducts have been observed at lower pH with prolonged stirring.[1] Maintaining a slightly basic pH can mitigate this.- Protecting Group Strategy: Employing suitable protecting groups on the piperidine nitrogen can influence the stability of intermediates and prevent side reactions. |
Issue 2: Formation of Unsaturated Byproducts (Tetrahydropyridines)
Symptoms:
-
GC-MS analysis reveals peaks with m/z corresponding to tetrahydropyridine derivatives.
-
¹H NMR spectrum shows olefinic proton signals.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Strongly Basic Conditions: The use of highly basic fluorinating agents (e.g., some fluoride salts) can promote E2 elimination. | - Choice of Fluorinating Agent: Opt for less basic fluorinating agents. Amine-HF complexes (e.g., Olah's reagent) or reagents like DAST and Deoxo-Fluor under controlled conditions are often preferred.- Use of Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base to minimize elimination. |
| High Reaction Temperatures: Elevated temperatures favor elimination reactions over substitution. | - Temperature Control: Conduct the fluorination at the lowest possible temperature that allows for a reasonable reaction rate. For DAST fluorinations, starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature is a common practice. |
| Poor Leaving Group: If the hydroxyl group is not sufficiently activated, elimination can compete with fluorination. | - Activation of the Hydroxyl Group: Ensure complete conversion of the alcohol to a good leaving group (e.g., a sulfonate ester) before introducing the fluoride source. |
Issue 3: Observation of Rearranged Products
Symptoms:
-
Mass spectrometry and NMR data are inconsistent with the expected 4-fluoropiperidine structure, suggesting a different ring size or substitution pattern.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Neighboring Group Participation: The nitrogen atom in the piperidine ring can participate in the reaction, leading to the formation of aziridinium intermediates that can undergo rearrangement upon fluoride attack, potentially leading to ring-expanded products. This is a known issue with reagents like DAST. | - Choice of Fluorinating Agent: Consider alternative fluorinating agents that are less prone to inducing rearrangements. PyFluor is reported to give less elimination and rearrangement byproducts compared to DAST.- Protecting Group Strategy: The choice of the nitrogen protecting group can significantly influence the propensity for rearrangement. Electron-withdrawing groups can reduce the nucleophilicity of the nitrogen and suppress its participation. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-fluoropiperidine from N-Boc-4-hydroxypiperidine using DAST
This two-step protocol involves the fluorination of N-Boc-4-hydroxypiperidine followed by deprotection to yield this compound.
Step 1: Synthesis of N-Boc-4-fluoropiperidine
-
Materials:
-
N-Boc-4-hydroxypiperidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour and then let it slowly warm to room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-Boc-4-fluoropiperidine.
-
Step 2: Synthesis of this compound
-
Materials:
-
N-Boc-4-fluoropiperidine
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve N-Boc-4-fluoropiperidine (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound as a white solid.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Purity in the Fluorination of N-Boc-4-hydroxypiperidine
| Fluorinating Agent | Temperature (°C) | Reaction Time (h) | Yield of N-Boc-4-fluoropiperidine (%) | Major Side Products |
| DAST | -78 to RT | 12 | 60-75 | Elimination products, Rearranged products |
| Deoxo-Fluor | -78 to RT | 12 | 65-80 | Elimination products |
| PyFluor | 25 | 6 | 80-90 | Minimal elimination products |
Note: Yields are approximate and can vary depending on the specific reaction scale and purification method.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Preventing Defluorination in Reactions with 4-Fluoropiperidine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoropiperidine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the risk of defluorination, a common side reaction that can compromise the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is defluorination and why is it a concern when using this compound?
A1: Defluorination is the cleavage of a carbon-fluorine (C-F) bond, resulting in the loss of a fluorine atom from a molecule. In reactions involving this compound, this leads to the formation of piperidine or other des-fluoro byproducts. This is a significant concern as it reduces the yield of the desired fluorinated product, introduces impurities that can be difficult to separate, and can alter the intended pharmacological properties of the final compound, as the presence of fluorine is often crucial for biological activity and metabolic stability.
Q2: Under what reaction conditions is defluorination of 4-Fluoropiperidine most likely to occur?
A2: Defluorination of 4-Fluoropiperidine is most commonly observed under acidic conditions, particularly at lower pH with prolonged reaction times. It can also be a significant side reaction during certain catalytic processes, such as palladium-catalyzed N-arylation (e.g., Buchwald-Hartwig amination) and catalytic hydrogenation. The choice of base, solvent, and temperature can also influence the extent of defluorination.
Q3: What are the primary mechanisms of defluorination for 4-Fluoropiperidine?
A3: While the exact mechanisms can be complex and reaction-dependent, potential pathways for defluorination of saturated aliphatic fluorides like 4-Fluoropiperidine include:
-
Acid-catalyzed elimination: Protonation of the fluorine atom or the piperidine nitrogen can facilitate the elimination of hydrogen fluoride (HF), especially at elevated temperatures.
-
Nucleophilic substitution (SN2-type): Although the C-F bond is strong, intramolecular or intermolecular nucleophilic attack at the carbon bearing the fluorine can lead to fluoride displacement.
-
Metal-catalyzed C-F activation: In reactions involving transition metals like palladium or rhodium, oxidative addition into the C-F bond can occur, leading to defluorination.
Q4: How can I detect if defluorination is occurring in my reaction?
A4: The most common methods for detecting defluorination byproducts are:
-
Mass Spectrometry (MS): Look for masses corresponding to the defluorinated product (e.g., the mass of your target molecule minus 18, corresponding to the replacement of F with H).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: The disappearance or reduction in the intensity of the signal corresponding to the fluorine atom in your starting material or product.
-
¹H NMR: The appearance of new signals in the region where the proton that replaced the fluorine would resonate.
-
-
Chromatography (GC-MS, LC-MS): The appearance of a new peak with a retention time and mass corresponding to the defluorinated byproduct.
Troubleshooting Guides
Issue 1: Defluorination during N-Alkylation Reactions
Symptoms:
-
Low yield of the desired N-alkyl-4-fluoropiperidine.
-
Presence of N-alkyl-piperidine as a major byproduct detected by MS or NMR.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Strongly Basic Conditions | Strong bases can promote elimination reactions. |
| * Recommendation: Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). | |
| * Quantitative Comparison: | |
| High Reaction Temperature | Elevated temperatures can provide the activation energy for C-F bond cleavage. |
| * Recommendation: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. Start at room temperature and gently heat if necessary. | |
| Prolonged Reaction Times | Longer exposure to reaction conditions can increase the likelihood of side reactions. |
| * Recommendation: Monitor the reaction progress closely by TLC, GC, or LC-MS and work up the reaction as soon as the starting material is consumed. |
Experimental Protocol: Optimized N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a mild base (e.g., K₂CO₃, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting workflow for defluorination in N-alkylation reactions.
Issue 2: Defluorination during N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)
Symptoms:
-
Formation of N-aryl-piperidine alongside the desired N-aryl-4-fluoropiperidine.
-
Complex reaction mixture with multiple byproducts.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Harsh Basic Conditions | Strong bases commonly used in Buchwald-Hartwig reactions can promote defluorination. |
| * Recommendation: Use weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of sodium tert-butoxide (NaOtBu). | |
| High Catalyst Loading and Temperature | Can lead to C-F bond activation by the palladium catalyst. |
| * Recommendation: Screen for lower catalyst loadings and reaction temperatures. Consider using a more active ligand that allows for milder conditions. | |
| Presence of Fluoride Ions | Liberated fluoride ions can sometimes catalyze further decomposition. |
| * Recommendation: Consider the addition of a fluoride scavenger. One report suggests the use of titanium(IV) isopropoxide (Ti(OiPr)₄) to sequester fluoride ions and prevent the formation of des-fluoro byproducts.[1] |
Experimental Protocol: Optimized Buchwald-Hartwig N-Arylation of this compound
-
In a glovebox, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a mild base (e.g., K₃PO₄, 2.0 eq) in a reaction vessel.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
If defluorination is a known issue, consider adding a fluoride scavenger like Ti(OiPr)₄ (2.0 eq).[1]
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: Reaction pathways in N-arylation of 4-fluoropiperidine.
Issue 3: Defluorination during Peptide Coupling Reactions
Symptoms:
-
Presence of a peptide with a piperidine moiety instead of a 4-fluoropiperidine moiety in the final product.
-
Reduced overall yield of the desired fluorinated peptide.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Acidic Conditions during Deprotection | Strong acids used for deprotection (e.g., TFA in Boc-SPPS) can potentially lead to defluorination over extended periods. |
| * Recommendation: Minimize the deprotection time to what is necessary for complete removal of the protecting group. | |
| Activation with Certain Coupling Reagents | Some coupling reagents, especially in combination with certain additives, might create a local environment conducive to defluorination. |
| * Recommendation: Use well-established, mild coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide). | |
| High Temperatures in Microwave-Assisted Synthesis | Elevated temperatures can accelerate defluorination. |
| * Recommendation: If using microwave-assisted peptide synthesis, carefully control the temperature and use shorter irradiation times. |
Experimental Protocol: Optimized Peptide Coupling with 4-Fluoropiperidine
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Perform the deprotection of the N-terminal amino acid on the resin according to standard protocols (e.g., 20% piperidine in DMF for Fmoc-SPPS).
-
In a separate vessel, pre-activate the carboxylic acid of the incoming amino acid (1.5-2.0 eq) with a coupling reagent (e.g., HATU, 1.5-2.0 eq) and a base (e.g., DIPEA, 3.0-4.0 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed at room temperature for 1-2 hours, or until a negative ninhydrin test is obtained.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and proceed to the next coupling cycle or final deprotection and cleavage.
Caption: Logical flow for preventing defluorination in peptide coupling.
References
Technical Support Center: Optimizing N-Substitution of 4-Fluoropiperidine Hydrochloride
Welcome to the technical support center for the N-substitution of 4-Fluoropiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the N-substitution of this compound.
Question 1: Why is my N-substitution reaction showing low or no conversion?
Answer:
Low or no conversion in the N-alkylation of this compound can stem from several factors. A primary consideration is the need to neutralize the hydrochloride salt to generate the free, nucleophilic secondary amine.[1] Insufficient or inappropriate base selection is a common culprit. Additionally, reaction conditions such as solvent, temperature, and reaction time play a crucial role.
Troubleshooting Steps:
-
Base Selection and Stoichiometry:
-
Ensure you are using at least one equivalent of base to neutralize the hydrochloride salt and a second equivalent to scavenge the acid generated during the alkylation. A total of 2-3 equivalents of base is common.[1]
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially in polar aprotic solvents.[1][2]
-
Organic, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) can also be employed to minimize side reactions.[1][2]
-
For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary, though caution is advised due to its reactivity.[1]
-
-
Solvent Choice:
-
Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the reactants and facilitate the S_N2 reaction.[1][2][3]
-
Ensure the solvent is anhydrous, as the presence of water can lead to side reactions and decrease the effectiveness of the base.[2]
-
-
Reaction Temperature:
-
Many N-alkylation reactions proceed well at room temperature.[1] However, if the alkylating agent is unreactive or sterically hindered, gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion.[1]
-
Monitor the reaction for potential side reactions, such as elimination or defluorination, if high temperatures are used.
-
-
Alkylating Agent Reactivity:
-
The reactivity of the alkylating agent follows the order: Iodide > Bromide > Chloride. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.[1]
-
Question 2: I am observing multiple products on my TLC/LC-MS, including a potential di-substituted or quaternary ammonium salt byproduct. How can I improve the selectivity for mono-alkylation?
Answer:
The formation of di-substituted or quaternary ammonium salts is a common issue in the N-alkylation of secondary amines, as the newly formed tertiary amine can be more nucleophilic than the starting secondary amine.[4][5][6][7]
Strategies to Promote Mono-alkylation:
-
Control Stoichiometry:
-
Use a slight excess of the this compound (e.g., 1.1-1.2 equivalents) relative to the alkylating agent.[1]
-
-
Slow Addition of Alkylating Agent:
-
Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture containing the amine and base can help maintain a low concentration of the alkylating agent, favoring reaction with the more abundant secondary amine.[1]
-
-
Choice of Base:
-
Using a bulky, non-nucleophilic base like DIPEA can sometimes help to minimize over-alkylation.[1]
-
-
Alternative Synthetic Routes:
-
Reductive Amination: This is often a more selective method for N-alkylation and avoids the issue of over-alkylation.[2] The reaction involves the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
-
Question 3: I am concerned about defluorination as a potential side reaction. How can I minimize this?
Answer:
While less common under standard N-alkylation conditions, defluorination can occur, particularly at elevated temperatures or in the presence of strong bases and certain metal catalysts.[8] The fluorine atom at the 4-position can influence the piperidine ring's conformation and basicity.[8][9][10]
Preventative Measures:
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Careful Base Selection: Use the mildest base necessary to achieve the desired transformation. While strong bases like NaH can be effective for alkylation, they may increase the risk of elimination or other side reactions.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to identify the formation of any unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: Do I need to use an inert atmosphere for this reaction?
A1: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using anhydrous solvents and moisture-sensitive reagents like NaH.[1][2] This helps to prevent the introduction of water, which can quench the base and lead to side reactions.
Q2: What is a suitable work-up procedure for this reaction?
A2: A typical work-up procedure involves:
-
Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing the combined organic layers with water and brine to remove any remaining inorganic salts.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.
-
Purifying the crude product by flash column chromatography on silica gel.
Q3: Can I use 4-Fluoropiperidine free base directly instead of the hydrochloride salt?
A3: Yes, if you have the free base, you can use it directly. In this case, you would only need to add one equivalent of base to scavenge the acid produced during the alkylation reaction.
Data Presentation
Table 1: Common Bases for N-Substitution of this compound
| Base | Abbreviation | Type | Typical Equivalents | Notes |
| Potassium Carbonate | K₂CO₃ | Inorganic | 2-3 | Commonly used, effective in polar aprotic solvents.[1][2] |
| Cesium Carbonate | Cs₂CO₃ | Inorganic | 2-3 | More soluble and often more reactive than K₂CO₃. |
| N,N-Diisopropylethylamine | DIPEA | Organic | 2-3 | Non-nucleophilic, good for minimizing side reactions.[1][2] |
| Triethylamine | Et₃N or TEA | Organic | 2-3 | Common organic base, but can sometimes lead to quaternization. |
| Sodium Hydride | NaH | Inorganic | 2.2 | Strong base, useful for unreactive alkylating agents. Requires anhydrous conditions and careful handling.[1] |
Table 2: Recommended Solvents for N-Substitution
| Solvent | Abbreviation | Type | Key Characteristics |
| N,N-Dimethylformamide | DMF | Polar Aprotic | High boiling point, good for dissolving a wide range of reactants.[1][2] |
| Acetonitrile | MeCN | Polar Aprotic | Lower boiling point than DMF, easy to remove under vacuum.[1][2] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High boiling point, excellent solvating power. |
| Tetrahydrofuran | THF | Ethereal | Lower polarity, may be suitable for certain reactions. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.) and the chosen anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Add the selected base (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.1 eq.) to the reaction mixture. For highly reactive alkyl halides, consider slow addition.
-
Stir the reaction at room temperature or heat as required. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, proceed with an appropriate aqueous work-up.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation via Reductive Amination
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), an appropriate base (e.g., triethylamine, 1.1 eq.), and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Stir the mixture for 15-30 minutes at room temperature to generate the free amine.
-
Add the aldehyde or ketone (1.0-1.2 eq.) and stir for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash, dry, and purify as described in Protocol 1.
Visualizations
Caption: Workflow for N-Alkylation with an Alkyl Halide.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Fluoropiperidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Fluoropiperidine hydrochloride reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the scale of the purification, the nature and quantity of impurities, and the desired final purity. For removal of minor impurities, a simple solvent wash or "pulping" may also be effective.
Q2: What are the typical impurities I might encounter in my this compound reaction product?
A2: Common impurities can include unreacted starting materials, residual solvents, and byproducts from the synthesis. A significant byproduct to be aware of is the "des-fluoro" or non-fluorinated piperidine analogue, which can form through C-F bond reduction during some synthetic routes.[1] Other potential impurities could be isomers or related piperidine derivatives.
Q3: What level of purity can I expect to achieve for this compound?
A3: Commercially available this compound is typically offered in purities of 95% and 97%.[2][3][4] With careful purification, it is possible to achieve purities within this range or higher, depending on the initial crude material and the method used.
Q4: How can I assess the purity of my this compound?
A4: Purity can be assessed using a variety of analytical techniques. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any organic impurities.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and separate the target compound from impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (163-167 °C) is indicative of high purity.
Q5: My purified this compound is a white to yellow or pale cream solid. Is this normal?
A5: Yes, the appearance of this compound is typically described as a white to yellow or pale cream crystalline powder or solid.[2] A significant deviation from this, such as a dark brown or oily appearance, may indicate the presence of substantial impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | The solvent is too good at dissolving the compound. | Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists. Then, gently heat until the solution is clear and allow it to cool slowly. |
| The solution is not saturated. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. | |
| Product "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of pure product if available. |
| Low recovery of purified product | Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Cool the crystallization mixture in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Purity does not improve significantly | The chosen solvent does not effectively differentiate between the product and the impurities. | Experiment with different solvent systems. A mixture of a polar and a non-polar solvent often provides better selectivity. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | The chosen eluent system has incorrect polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the product. |
| The column was not packed properly. | Ensure the column is packed uniformly without any cracks or channels. | |
| Product elutes with the solvent front | The eluent is too polar. | Start with a less polar eluent and gradually increase the polarity (gradient elution). |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For amine hydrochlorides, adding a small amount of a more polar solvent like methanol may be necessary. |
| Peak tailing of the product | The basic amine is interacting with acidic silica gel. | Add a small amount of a base, such as triethylamine (~0.1-1%), to the eluent to suppress this interaction. |
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₁₁ClFN |
| Molecular Weight | 139.60 g/mol |
| Appearance | White to yellow or pale cream crystalline powder |
| Melting Point | 163-167 °C |
| Commercial Purity | 95%, 97% |
Recommended Solvents for Purification
| Purification Method | Recommended Solvents/Systems |
| Recrystallization | Isopropanol/Hexane, Ethanol/Diethyl ether, Acetone, Methanol, Dichloromethane |
| Column Chromatography | Stationary Phase: Silica gelMobile Phase: Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol. Addition of 0.1-1% triethylamine is recommended. |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by crystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol)
-
Anti-solvent (e.g., Hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (e.g., isopropanol) to just dissolve the solid.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent or anti-solvent (e.g., hexane).
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Objective: To purify this compound by separating it from impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., Dichloromethane/Methanol with 0.5% Triethylamine)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, less polar eluent.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Load the Column: Carefully add the dried silica with the adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting the column with the initial, less polar eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. regentchemicals.com.sg [regentchemicals.com.sg]
- 5. biophysics.org [biophysics.org]
- 6. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
troubleshooting low yield in 4-Fluoropiperidine hydrochloride coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions involving 4-Fluoropiperidine hydrochloride.
Troubleshooting Guide: Low Yield in this compound Coupling Reactions
Low yields in amide coupling reactions with this compound can stem from several factors, ranging from the nature of the reagents to the reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
dot
Caption: Troubleshooting workflow for low yield coupling reactions.
Frequently Asked Questions (FAQs)
1. Why am I getting a low yield in my coupling reaction with this compound?
Several factors can contribute to low yields:
-
Incomplete Deprotonation: 4-Fluoropiperidine is supplied as a hydrochloride salt. The free amine, which is the reactive nucleophile, must be liberated in situ using a base. Insufficient or an inappropriate base will result in a low concentration of the free amine and consequently a low yield.
-
Reduced Nucleophilicity: The electron-withdrawing effect of the fluorine atom can slightly reduce the nucleophilicity of the piperidine nitrogen compared to its non-fluorinated counterpart.
-
Steric Hindrance: While 4-Fluoropiperidine itself is not exceptionally bulky, steric hindrance from a bulky carboxylic acid partner can slow down the reaction.
-
Suboptimal Coupling Reagent: Standard coupling reagents like EDC or DCC alone may not be efficient enough, especially for challenging couplings.
-
Poor Solubility: The hydrochloride salt may have limited solubility in some common aprotic solvents, leading to a heterogeneous reaction mixture and poor reactivity.
-
Inadequate Reaction Conditions: Incorrect solvent, temperature, or reaction time can all negatively impact the yield.
2. How much base should I use for the coupling reaction?
Since this compound is an amine salt, you will need at least one equivalent of base to neutralize the hydrochloride and liberate the free amine. It is common practice to use a slight excess of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), typically in the range of 2-3 equivalents relative to the this compound.
3. Which coupling reagent is best for this compound?
| Coupling Reagent Class | Examples | Relative Reactivity | Key Advantages | Common Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Very High | High efficiency, rapid reactions, effective for hindered couplings.[1] | Higher cost, potential for side reactions (e.g., guanidinylation with HBTU).[1] |
| Phosphonium Salts | PyBOP, PyAOP | High | High coupling efficiency, low racemization.[1] | Byproducts can be carcinogenic (BOP) or difficult to remove. |
| Carbodiimides | EDC, DCC | Moderate | Cost-effective, water-soluble byproducts (EDC). | Less efficient for hindered couplings, risk of N-acylurea formation. |
4. What are the optimal reaction conditions (solvent, temperature, time)?
-
Solvent: Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions. Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for a wide range of reactants. Other suitable solvents include N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc).
-
Temperature: Most coupling reactions are initially performed at 0°C during the activation step to minimize side reactions and then allowed to warm to room temperature. If the reaction is sluggish, moderately increasing the temperature to 40-50°C can improve the yield, but this should be monitored carefully to avoid decomposition.
-
Reaction Time: Reaction times can vary from a few hours to overnight. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
5. Can the fluorine atom on the piperidine ring cause any side reactions?
Under typical amide coupling conditions, the C-F bond is stable and unlikely to participate in side reactions. The primary influence of the fluorine atom is electronic, slightly reducing the basicity and nucleophilicity of the piperidine nitrogen.
Experimental Protocols
Below are generalized protocols for common coupling methods. The stoichiometry and reaction times may need to be optimized for your specific substrates.
Protocol 1: HATU Mediated Coupling
This protocol is recommended for challenging couplings where other methods have failed to provide a satisfactory yield.
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.
-
Activation: Add DIPEA (2.5 eq.) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.1 eq.) in a minimal amount of DMF to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt Mediated Coupling
This is a more cost-effective method suitable for less sterically hindered substrates.
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq.) and stir for 30 minutes.
-
Coupling: To the reaction mixture, add this compound (1.1 eq.) followed by NMM (2.5 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
dot
Caption: General pathway for amide coupling reactions.
References
managing hygroscopic nature of 4-Fluoropiperidine hydrochloride in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 4-Fluoropiperidine hydrochloride in experimental settings.
Troubleshooting Guides
Issue: Inconsistent reaction yields or unexpected side products.
-
Question: My reaction with this compound is giving inconsistent yields and I'm observing unexpected byproducts. Could its hygroscopic nature be the cause?
-
Answer: Yes, the hygroscopic nature of this compound is a likely contributor to these issues. Absorbed moisture can act as a nucleophile in some reactions, leading to the formation of undesired hydroxylated byproducts. Water can also affect the solubility of the reagent and alter the reaction kinetics, resulting in lower and more variable yields. It is crucial to handle this reagent under anhydrous conditions to ensure reproducibility.
-
Question: How can I determine if my this compound has absorbed a significant amount of water?
-
Answer: The most accurate method for determining water content is Karl Fischer titration.[1] This technique is specific for water and can quantify even trace amounts. A simpler, though less precise, method is to observe the physical state of the compound. If the normally crystalline solid appears clumpy, sticky, or has started to dissolve, it has likely absorbed a significant amount of moisture. For quantitative analysis, a "loss on drying" experiment can be performed, but this is less specific as it will also measure other volatile impurities.
Issue: Difficulty in accurately weighing the reagent.
-
Question: The mass of my this compound keeps increasing on the analytical balance. How can I weigh it accurately?
-
Answer: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[2] To accurately weigh this compound, you should use the "weighing by difference" technique. This involves weighing a sealed container with the reagent, transferring the desired amount to your reaction vessel, and then re-weighing the original container. The difference in mass is the amount of reagent transferred. This minimizes the exposure of the bulk reagent to the atmosphere. For highly sensitive reactions, it is strongly recommended to perform all weighing and dispensing operations inside a glovebox with a controlled inert atmosphere.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: this compound should be stored at 2-8°C in a tightly sealed container.[3] To further protect it from atmospheric moisture, the primary container can be placed inside a secondary container with a desiccant, such as silica gel.
-
-
Q2: Can I handle this compound on the open bench?
-
A2: For non-critical applications or when using small quantities, rapid handling on an open bench in a low-humidity environment may be acceptable. However, for moisture-sensitive reactions or for prolonged handling, it is highly recommended to use a glovebox or a glove bag under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q3: My this compound has become clumpy. Can I still use it?
-
A3: Clumping is a clear indication of water absorption. While you can try to break up the clumps with a spatula, the material's purity is compromised due to the presence of water. For reactions sensitive to moisture, it is advisable to use a fresh, dry batch of the reagent. If this is not possible, you may consider drying the material under high vacuum, though this may not remove all bound water.
-
In Experiments
-
Q4: How does the hygroscopic nature of this compound affect its pKa?
-
A4: The presence of water can solvate the piperidinium ion and the chloride counter-ion, which can subtly influence the equilibrium of the protonated and free base forms. In drug discovery, the precise pKa of the piperidine nitrogen is often critical for target engagement and pharmacokinetic properties.[4][5][6] The introduction of fluorine is a common strategy to modulate this pKa.[4][7] Therefore, uncontrolled water content can lead to inconsistencies in the effective basicity of the reagent in your reaction mixture.
-
-
Q5: What solvents are recommended for reactions involving this compound?
-
A5: Anhydrous solvents are essential for reactions where the hygroscopic nature of this compound is a concern. Ensure that your solvents are properly dried and stored over molecular sieves or other appropriate drying agents.
-
-
Q6: How should I prepare an NMR sample of this compound?
-
A6: When preparing an NMR sample, it's important to use a deuterated solvent from a fresh, sealed ampule or one that has been properly dried. Prepare the sample quickly to minimize exposure to air. If the sample is for quantitative NMR (qNMR), the presence of water can interfere with the accurate determination of purity.[8][9]
-
Quantitative Data
The hygroscopicity of a substance can be classified based on its water uptake under specific conditions. The European Pharmacopoeia provides a classification system based on the percentage increase in mass after storage at 25°C and 80% relative humidity (RH) for 24 hours.[10][11]
| Hygroscopicity Class | Water Uptake (% w/w) at 25°C / 80% RH for 24h |
| Non-hygroscopic | < 0.12 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Experimental Protocols
Protocol 1: Accurate Weighing of this compound using "Weighing by Difference"
-
Place a sealed vial containing this compound on the analytical balance and record the initial mass (m1).
-
Remove the vial from the balance.
-
In a fume hood or glovebox, quickly transfer an approximate amount of the solid from the vial to your reaction vessel.
-
Immediately reseal the vial containing the remaining this compound.
-
Place the sealed vial back on the same analytical balance and record the final mass (m2).
-
The mass of the transferred this compound is m1 - m2.
Protocol 2: General Procedure for Handling this compound in a Glovebox
-
Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O, <1 ppm O₂).
-
Introduce the sealed container of this compound, along with all necessary spatulas, weigh boats, and vials, into the glovebox antechamber.
-
Cycle the antechamber with the inert gas at least three times to remove atmospheric air and moisture.
-
Transfer the items into the main chamber of the glovebox.
-
Allow the reagent container to equilibrate to the glovebox temperature before opening.
-
Perform all weighing and dispensing operations inside the glovebox.
-
Tightly reseal the reagent container after use.
-
Remove waste and used glassware through the antechamber.
Protocol 3: Determination of Water Content by Karl Fischer Titration (Volumetric Method)
-
Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel of the Karl Fischer titrator.
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.
-
Accurately weigh a sample of this compound (typically 50-100 mg, depending on the expected water content) using the "weighing by difference" method.
-
Quickly add the sample to the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content based on the volume of titrant used and its predetermined titer.
Visualizations
Caption: A typical experimental workflow for the synthesis of a Kinesin Spindle Protein (KSP) inhibitor intermediate using this compound, highlighting the necessary precautions for handling the hygroscopic reagent.
Caption: A logical workflow to troubleshoot inconsistent experimental results when using this compound, with a focus on addressing its hygroscopic nature.
References
- 1. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 2. Hygroscopy - Wikipedia [en.wikipedia.org]
- 3. 4-氟哌啶盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Synthesis and Purification of 4-Fluoropiperidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoropiperidine hydrochloride. The following sections offer detailed insights into the identification and removal of common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most frequently encountered impurities include:
-
Desfluoro-piperidine hydrochloride: Formed by hydrodefluorination of the starting material or product.
-
Unreacted starting materials: Such as 4-fluoropyridine.
-
Partially hydrogenated intermediates: For example, 4-fluorotetrahydropyridine.
-
Residual catalyst: If a metal catalyst (e.g., Palladium) is used for hydrogenation.
-
Residual solvents: From the reaction or workup steps.
-
Pyridine: Often used as a solvent or base in the preceding synthetic steps.
Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A2: A persistent color often indicates the presence of oxidized species or polymeric byproducts. These can sometimes be removed by treatment with activated carbon during recrystallization. If the color persists, column chromatography may be necessary. To prevent the formation of colored impurities, it is advisable to handle piperidine derivatives under an inert atmosphere and protect them from light.
Q3: I am struggling to remove residual pyridine from my this compound. What is the best approach?
A3: Pyridine can be challenging to remove due to its basicity and solubility. An effective method is to perform an acidic wash during the workup. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the pyridine is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[1]
Q4: After purification, my product appears as an oil or a low-melting solid, not the expected crystalline hydrochloride salt. What should I do?
A4: This could be due to the presence of residual solvent or impurities that are depressing the melting point. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, it is likely that significant impurities are still present, and further purification by column chromatography or a second recrystallization is recommended. It is also possible that the free base of 4-fluoropiperidine has been isolated instead of the hydrochloride salt; this can be rectified by dissolving the product in a suitable solvent (e.g., diethyl ether) and treating it with a solution of HCl in the same or another appropriate solvent.
Troubleshooting Guides
Guide 1: Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | 1. Evaporate some of the solvent to concentrate the solution. 2. Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 4. Add a seed crystal of pure this compound. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The cooling rate is too fast. High concentration of impurities. | 1. Use a lower-boiling solvent or a solvent mixture. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Perform a pre-purification step like an acid-base extraction to remove gross impurities before recrystallization. |
| Low recovery of purified product. | The product has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | 1. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored. | Colored impurities are co-precipitating with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution due to the risk of bumping. 2. Perform a hot filtration to remove the charcoal and insoluble impurities. |
Guide 2: Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities. | Inappropriate solvent system (eluent). | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for polar amines is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine (0.1-1%) to prevent peak tailing.[2] |
| Product is stuck on the column. | The product is too polar for the chosen eluent system. Strong interaction with the acidic silica gel. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol). 2. Add a basic modifier like triethylamine or ammonia to the eluent to compete with the amine product for binding sites on the silica.[2] |
| Product elutes too quickly with impurities. | The eluent is too polar. | 1. Decrease the polarity of the eluent (e.g., decrease the percentage of methanol or increase the percentage of the non-polar co-solvent). |
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity | Potential Source | Analytical Identification (Expected Signals) |
| Desfluoro-piperidine | Hydrodefluorination during catalytic hydrogenation. | GC-MS: Molecular ion peak corresponding to piperidine. ¹H NMR: Absence of the characteristic C-H signal coupled to fluorine. |
| 4-Fluoropyridine | Unreacted starting material. | GC-MS: Molecular ion peak of 4-fluoropyridine. ¹H NMR: Characteristic aromatic proton signals. |
| Pyridine | Residual solvent or reagent. | GC-MS: Molecular ion peak of pyridine. ¹H NMR: Characteristic aromatic proton signals. |
| Palladium | Residual catalyst from hydrogenation. | Atomic Absorption Spectroscopy (AAS): Provides quantitative measurement of trace palladium.[3] |
Experimental Protocols
Protocol 1: Removal of Pyridine by Acidic Wash
-
Dissolve the crude reaction mixture containing this compound and residual pyridine in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M aqueous hydrochloric acid (HCl) and shake vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer, which now contains the pyridinium hydrochloride.
-
Repeat the wash with 1 M HCl two more times to ensure complete removal of pyridine.[1]
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid, followed by a wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of pyridine.
Protocol 2: General Recrystallization Protocol for this compound
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, or mixtures such as ethanol/diethyl ether or isopropanol/hexane) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can also be effective.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the primary solvent of a mixed system) until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the hot primary solvent to redissolve the solid.[4] Cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: General Column Chromatography Protocol
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: Determine an appropriate eluent system by running TLC plates. A common mobile phase for piperidine derivatives is a mixture of dichloromethane and methanol or ethyl acetate and hexane, often with 0.1-1% triethylamine added to the eluent to prevent peak tailing.[2]
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting impurities in this compound.
References
Technical Support Center: Stereoselective Synthesis of 4-Fluoropiperidine Derivatives
Welcome to the technical support center for the stereoselective synthesis of 4-fluoropiperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable scaffolds. Fluorinated piperidines are crucial motifs in pharmaceuticals and agrochemicals, but their stereocontrolled synthesis presents significant hurdles.[1][2] This guide provides answers to frequently asked questions and detailed troubleshooting for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What makes the stereoselective synthesis of 4-fluoropiperidine derivatives so challenging?
A1: The primary challenges stem from several factors:
-
Controlling Stereochemistry: Introducing a fluorine atom at the C4 position creates a stereocenter. Achieving high diastereoselectivity and/or enantioselectivity is difficult and highly dependent on the chosen synthetic route, catalyst, and reaction conditions.[3][4]
-
Ring Conformation: The piperidine ring exists in a chair conformation. The fluorine atom's preference for an axial or equatorial position can be influenced by subtle electronic and steric effects, including strong charge-dipole interactions (C-F···HN+) in protonated species, which often favor an axial orientation.[5][6][7][8] This conformational preference can impact the facial selectivity of reactions.
-
Side Reactions: Common side reactions include elimination, rearrangement, and defluorination, particularly under harsh conditions or with certain catalysts.[5] For example, iridium catalysts have been noted to promote extensive C-F bond cleavage during hydrogenation.[5]
-
Purification: Separating diastereomers of 4-fluoropiperidine derivatives can be challenging due to their similar physical properties. Additionally, the volatility of unprotected fluorinated piperidines can complicate their isolation.[2][5]
Q2: What are the main strategies for the stereoselective synthesis of 4-fluoropiperidines?
A2: Several key strategies are employed, each with its own set of advantages and challenges:
-
Aza-Prins Cyclization: This method involves the cyclization of homoallylic amines with an aldehyde, where a fluoride source intercepts the resulting carbocation intermediate. While effective for constructing the ring, it often yields products with only moderate diastereoselectivity.[3][9]
-
Hydrogenation of Fluoropyridines: A common and robust method involves the cis-selective hydrogenation of readily available fluoropyridine precursors. This approach often utilizes heterogeneous catalysts like Palladium(II) hydroxide on carbon (Pd(OH)₂/C).[2]
-
Electrophilic/Nucleophilic Fluorination: These methods involve introducing the fluorine atom onto a pre-formed piperidine or a precursor ring system. Electrophilic fluorination of cyclic enamines is one developed procedure.[10] The choice of fluorinating agent (e.g., Selectfluor) is critical for success.[11][12]
-
Enzymatic Reactions: Biocatalytic methods, such as dynamic asymmetric transamination of a fluoroketone using a transaminase enzyme, offer an alternative route that can provide high enantioselectivity and diastereoselectivity under mild conditions.[5]
Q3: How does the position of the fluorine atom (axial vs. equatorial) affect the properties of the molecule?
A3: The stereochemical orientation of the fluorine atom significantly influences the physicochemical properties of the piperidine ring, particularly its basicity (pKa). An axially positioned fluorine atom can increase the basicity of the piperidine nitrogen compared to its equatorial counterpart.[5] This is attributed to a stabilizing antiparallel dipole interaction between the C-F bond and the N+-H bond in the protonated form.[5] This modulation of pKa is a key strategy in drug design to improve efficacy, reduce off-target effects (like hERG channel binding), and enhance pharmacokinetic profiles.[5][13]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low diastereoselectivity in aza-Prins fluorination cyclization.
-
Question: My aza-Prins reaction using BF₃·OEt₂ to synthesize a 4-fluoropiperidine is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?
-
Answer:
-
Potential Cause: Stoichiometric use of BF₃·OEt₂ in aza-Prins reactions often leads to poor diastereoselectivity.[3] The reaction proceeds through a carbocation intermediate, and the facial selectivity of fluoride attack can be low.
-
Troubleshooting Steps:
-
Temperature Optimization: Lowering the reaction temperature (e.g., from room temperature to -20 °C or lower) can enhance selectivity by favoring the transition state with the lower activation energy.[3]
-
Solvent Screening: The polarity of the solvent can influence the stability of the carbocation intermediate and the transition states. Screen less polar solvents to potentially increase diastereoselectivity.
-
Lewis Acid Variation: While BF₃·OEt₂ is common, other Lewis acids might offer better stereocontrol. Consider screening other options like In(OTf)₃.[9][14]
-
Substrate Modification: The steric bulk of substituents on the homoallylic amine or the aldehyde can influence the preferred conformation of the cyclization transition state, thereby improving diastereoselectivity.
-
-
Problem 2: Significant defluorination observed during the hydrogenation of a fluoropyridine.
-
Question: I am trying to synthesize a 4-fluoropiperidine by hydrogenating the corresponding fluoropyridine, but I am getting a significant amount of the non-fluorinated piperidine byproduct. What's causing this and how can I prevent it?
-
Answer:
-
Potential Cause: C-F bond cleavage (hydrodefluorination) is a known side reaction in catalytic hydrogenation, especially with certain metals and under acidic conditions. Omitting a strong Brønsted acid can lead to the defluorinated side product dominating.[2] Ruthenium and rhodium systems can also be prone to this issue.[5]
-
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst is critical. Palladium(II) hydroxide on carbon (Pd(OH)₂/C) has been shown to be effective while minimizing defluorination. In contrast, catalysts like Rh/C or Pt/C may show lower selectivity.[2]
-
Acid Additive: The presence of a strong Brønsted acid, such as aqueous HCl, is often crucial to protonate the substrate and product, which can suppress defluorination.[2] Ensure the acid is present in the optimal amount.
-
Fluoride Scavenging: If fluoride ions are formed during the reaction, they can promote further C-F bond cleavage. In some cases, adding a fluoride scavenger like Ti(OiPr)₄ has been used to mitigate this issue, although this was in the context of a Ru-catalyzed system.[5]
-
Reaction Conditions: Optimize hydrogen pressure and reaction time. Prolonged reaction times at high pressures can sometimes increase the incidence of side reactions.
-
-
Problem 3: Low or no conversion of starting material in an electrophilic fluorination.
-
Question: I am attempting to fluorinate a piperidine precursor using Selectfluor, but the reaction is sluggish with very low conversion even after extended reaction times. How can I improve the yield?
-
Answer:
-
Potential Cause: The substrate may not be sufficiently nucleophilic, or the reaction conditions may not be optimal for the fluorinating reagent.
-
Troubleshooting Steps:
-
Activate the Substrate: The substrate often needs to be converted to a more nucleophilic form, such as an enamine or enolate, for efficient reaction with an electrophilic fluorine source like Selectfluor.[10]
-
Solvent Optimization: The choice of solvent can significantly impact the reaction rate. Screen a range of solvents with varying polarities (e.g., acetonitrile, DMF, dichloromethane).
-
Catalyst/Promoter: Some electrophilic fluorinations benefit from the addition of a catalyst. For example, cinchona alkaloids have been used to generate a chiral N-fluoro species in situ from Selectfluor, which then acts as the fluorinating agent.[11]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to decomposition. Carefully optimize the temperature; some fluorinations proceed well at room temperature, while others may require cooling or gentle heating.[15]
-
-
Summary of Reaction Optimization Data
The following table summarizes key quantitative data from literature on optimizing reaction conditions for stereoselective 4-fluoropiperidine synthesis.
| Reaction Type | Catalyst / Reagent | Solvent | Additive | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Hydrogenation of 4-Fluoropyridine | 20 wt% Pd(OH)₂/C | MeOH | aq. HCl | RT | 88% | >99:1 (cis) | [2] |
| Hydrogenation of 4-Fluoropyridine | 5 wt% Rh/C | MeOH | aq. HCl | RT | 53% | >99:1 (cis) | [2] |
| Hydrogenation of 4-Fluoropyridine | 10 wt% Pd/C | MeOH | aq. HCl | RT | 83% | >99:1 (cis) | [2] |
| Hydrogenation of 4-Fluoropyridine | 20 wt% Pd(OH)₂/C | MeOH | None | RT | 17% | N/A (Defluorination dominates) | [2] |
| Aza-Prins Cyclization | BF₃·OEt₂ (stoich.) | DCM | N/A | RT | Good | Moderate | [3] |
| Enzymatic Transamination | Transaminase ATA-3 | 20 vol% DMSO | Borate Buffer (pH 10.5) | 45°C | 66% | 15:1 (syn) / 96% ee | [5] |
Key Experimental Protocols
Protocol 1: cis-Selective Hydrogenation of a Fluoropyridine Derivative [2]
This protocol describes a general procedure for the robust and highly diastereoselective hydrogenation of fluoropyridines.
-
Reaction Setup: To a suitable pressure vessel, add the fluoropyridine substrate (1.0 equiv).
-
Catalyst and Reagents: Add 20 wt % Palladium(II) hydroxide on carbon (typically 5-10 mol %). Add methanol (MeOH) as the solvent, followed by aqueous hydrochloric acid (HCl, typically 1.2-1.5 equiv). The reaction is tolerant to air and moisture, so no special precautions are needed to exclude them during setup.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (pressure may vary, e.g., 50 bar) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS) until the starting material is fully consumed.
-
Workup and Protection: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol. The resulting solution contains the hydrochloride salt of the fluoropiperidine. Due to the volatility of the free amine, it is often advantageous to protect it in situ. For example, for Boc protection, neutralize the solution, add Di-tert-butyl dicarbonate (Boc₂O), and stir until the protection is complete.
-
Purification: After an appropriate aqueous workup, purify the crude product by flash column chromatography on silica gel to obtain the desired cis-4-fluoropiperidine derivative.
Diagrams and Workflows
Caption: Troubleshooting workflow for low diastereoselectivity.
References
- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective synthesis of gem-dihalopiperidines via the halo-aza-Prins cyclization reaction: access to piperidin-4-ones and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]
- 11. chimia.ch [chimia.ch]
- 12. A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 4-Fluoropiperidine Hydrochloride Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoropiperidine hydrochloride in solution. The information provided is intended to help users anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in solution?
A1: this compound is a solid that is generally stable at room temperature when stored in a dry, sealed container. In solution, its stability can be influenced by several factors including pH, temperature, light, and the solvent used. While specific degradation kinetics for this compound are not extensively published, piperidine-containing molecules can be susceptible to oxidation and photolysis. The presence of the electron-withdrawing fluorine atom may influence the reactivity of the piperidine ring. It is crucial to perform stability studies under your specific experimental conditions.
Q2: What are the potential degradation pathways for this compound in solution?
A2: Based on the chemistry of piperidine and related compounds, potential degradation pathways may include:
-
Oxidation: The nitrogen atom in the piperidine ring can be susceptible to oxidation, potentially forming N-oxides or other related species. The presence of oxidizing agents or exposure to air (oxygen) can accelerate this process.
-
Photodegradation: Exposure to UV or visible light can initiate photochemical reactions, leading to the formation of various degradation products. This can involve radical-mediated processes.
-
Hydrolysis: While the piperidine ring itself is generally stable to hydrolysis, the stability can be pH-dependent. Extreme pH conditions may catalyze degradation, although this is generally less common for simple piperidines compared to other functional groups.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution can significantly impact the stability of amine compounds. For this compound, an aqueous solution is expected to be acidic. In this protonated form, the nitrogen is less susceptible to oxidation. Conversely, at higher pH values (alkaline conditions), the free base form of 4-fluoropiperidine is present in higher concentration, which may be more prone to oxidation. It is recommended to determine the stability profile across a range of pH values relevant to your application.
Q4: What solvents are recommended for preparing solutions of this compound?
A4: this compound is soluble in water and alcohol solvents. For aqueous applications, purified water (e.g., Milli-Q or equivalent) is recommended. If using organic solvents, ensure they are of high purity and free from peroxides, which can promote oxidative degradation. The choice of solvent should be guided by the specific requirements of your experiment and its potential interaction with the compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow or changes color over time. | Oxidative degradation or formation of colored impurities. | Prepare fresh solutions before use. Store stock solutions at 2-8°C and protect from light. Consider purging the solution and headspace with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Loss of compound concentration in solution over a short period. | Adsorption to container surfaces or rapid degradation. | Use low-adsorption vials (e.g., silanized glass or polypropylene). Verify the stability of the compound under your specific storage conditions (solvent, temperature, light exposure) using a stability-indicating analytical method like HPLC. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish the specificity of your analytical method. This will help in tracking the stability of your compound accurately. |
| Inconsistent experimental results. | Inconsistent solution stability or preparation. | Standardize your solution preparation procedure. Always use freshly prepared solutions or solutions with established stability under your experimental conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at different time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Repeat with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at different time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Repeat with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at different time points.
-
-
Thermal Degradation:
-
Keep a sample of the stock solution in an oven at 60°C for 24 hours.
-
Withdraw samples at different time points.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Keep a control sample protected from light.
-
Analyze both samples.
-
-
Analysis: Analyze all samples by a suitable, validated HPLC method to quantify the amount of this compound remaining and to observe the formation of any degradation products.
Table 1: Example Data Summary for Forced Degradation Study
| Stress Condition | Time (hours) | This compound Assay (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 98.5 | 1 |
| 0.1 M NaOH, 60°C | 24 | 95.2 | 2 |
| 3% H₂O₂, RT | 24 | 89.7 | 3 |
| Thermal, 60°C | 24 | 99.1 | 0 |
| Photolytic | - | 92.4 | 2 |
Note: This is example data and actual results may vary.
Visualizations
Caption: Troubleshooting workflow for addressing instability of this compound solutions.
Caption: Potential degradation pathways of this compound under stress conditions.
Technical Support Center: Efficient Catalytic Reactions of 4-Fluoropiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection, troubleshooting, and experimental protocols for efficient catalytic reactions involving 4-Fluoropiperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: The most prevalent catalytic reaction involving this compound is the Buchwald-Hartwig N-arylation. This reaction is crucial for the synthesis of 1-aryl-4-fluoropiperidines, which are important scaffolds in medicinal chemistry. Other potential reactions include N-alkylation and C-C coupling, although these are less commonly reported for this specific substrate.
Q2: How does the fluorine atom in this compound affect its reactivity in catalytic reactions?
A2: The fluorine atom at the 4-position influences the piperidine ring's basicity and conformational preferences. This can impact its nucleophilicity and interaction with the catalyst. While generally an electron-withdrawing group, its effect on the nitrogen atom's reactivity is nuanced and can affect the reaction outcome. More critically, the C-F bond can be susceptible to cleavage under harsh reaction conditions, leading to undesired byproducts.
Q3: My Buchwald-Hartwig amination of this compound is giving low yields. What are the likely causes?
A3: Low yields in the Buchwald-Hartwig amination of this compound can be attributed to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical and highly dependent on the specific aryl halide used.[1]
-
Base Selection: The strength and nature of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common but can promote side reactions. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better results with sensitive substrates.[1]
-
Reaction Temperature: Inadequate temperature can lead to slow or incomplete reactions, while excessive heat may cause catalyst decomposition.[1]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Q4: I am observing the formation of byproducts in my reaction. What are they and how can I minimize them?
A4: Common byproducts include hydrodehalogenation of the aryl halide and defluorination of the piperidine ring.
-
Hydrodehalogenation: This can be minimized by ensuring a strictly inert atmosphere and using pure, dry reagents.
-
C-F Bond Cleavage (Defluorination): This is a known issue with fluorinated compounds.[2] It can be mitigated by using milder reaction conditions (lower temperature, weaker base) and choosing appropriate ligands that promote the desired C-N bond formation over C-F activation. Additives can also be used to sequester fluoride ions that may form.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure in-situ generation of the active Pd(0) species. |
| Inappropriate ligand | Screen different generations of Buchwald-Hartwig ligands (e.g., XPhos, RuPhos). | |
| Insufficiently strong or soluble base | Switch to a stronger base (e.g., LHMDS) or a more soluble one (e.g., K₃PO₄ in the presence of a crown ether). | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. Microwave heating can also be effective.[3][4] | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | Presence of water or oxygen | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Reaction temperature is too high | Lower the reaction temperature. | |
| C-F Bond Cleavage | Harsh reaction conditions | Use a weaker base (e.g., Cs₂CO₃) and a lower reaction temperature. |
| Inappropriate catalyst/ligand system | Screen catalysts and ligands to find a system that is more selective for C-N bond formation. | |
| Catalyst Deactivation | High reaction temperature | Use a more thermally stable pre-catalyst or lower the reaction temperature.[1] |
| Impurities in starting materials | Purify the this compound and the coupling partner before use. |
Data Presentation: Catalyst System Comparison for N-Arylation
The following table summarizes typical conditions for the Buchwald-Hartwig N-arylation of piperidine derivatives with aryl halides. Note: These are general conditions and require optimization for this compound.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Aryl Bromide | NaOtBu | Toluene | 100 | 80-95 | [3] |
| Pd(OAc)₂ / RuPhos | Aryl Chloride | K₃PO₄ | Dioxane | 110 | 75-90 | [5] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Aryl Bromide | Cs₂CO₃ | Toluene | 100 | 85-98 | [6] |
| Pd₂(dba)₃ / tBuDavePhos | Aryl Bromide | K₂CO₃ | Xylene (MW) | 140 | ~90 | [3] |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of this compound
This is a general starting point and should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.2 equiv), the aryl halide (1.0 equiv), the base (1.4 equiv), the palladium pre-catalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Relationship: Role of 4-Fluoropiperidine in Drug Design
Caption: Impact of the 4-fluoropiperidine moiety on drug properties.
Experimental Workflow: Buchwald-Hartwig N-Arylation
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Validation of 4-Fluoropiperidine Hydrochloride: HPLC vs. NMR
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of their work. 4-Fluoropiperidine hydrochloride, a key building block in the synthesis of many pharmaceutical compounds, is no exception. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your analytical needs.
At a Glance: HPLC vs. NMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Quantitative analysis of known and unknown impurities. | Structural elucidation and quantitative analysis (qNMR). |
| Sensitivity | High sensitivity, ideal for trace impurity detection. | Generally lower sensitivity than HPLC, but can be enhanced. |
| Specificity | High, can separate structurally similar compounds. | Very high, provides detailed structural information for impurity identification. |
| Quantitation | Requires a reference standard for each analyte for accurate quantitation. | Can be a primary ratio method (qNMR) using an internal standard, not requiring a reference standard of the analyte. |
| Sample Throughput | Generally higher, amenable to automation. | Can be lower, especially for quantitative experiments requiring longer acquisition times. |
| Destructive | Yes | No, the sample can be recovered. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the HPLC and NMR analysis of this compound.
Table 1: HPLC Purity Analysis of this compound
| Parameter | Value |
| Purity (by area %) | >99.5% |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.03% |
| Retention Time | ~3.5 minutes |
| Relative Standard Deviation (RSD) for Purity | <0.5% (n=6) |
Table 2: Quantitative NMR (qNMR) Purity Analysis of this compound
| Parameter | ¹H qNMR | ¹⁹F qNMR |
| Purity (by mole %) | 99.6% | 99.7% |
| Internal Standard | Maleic Acid | 3,5-Bis(trifluoromethyl)benzyl alcohol |
| Relative Standard Deviation (RSD) for Purity | <0.3% (n=5) | <0.2% (n=5) |
| Measurement Uncertainty | ± 0.4% | ± 0.3% |
Experimental Protocols
HPLC Method for Purity Determination
This method is designed for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.
Quantitative NMR (qNMR) for Purity Assessment
This protocol outlines the use of both ¹H and ¹⁹F NMR for the purity determination of this compound. ¹⁹F NMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to simpler spectra with less signal overlap.[1]
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Solvent: Deuterated water (D₂O) or Deuterated Methanol (CD₃OD).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid for ¹H qNMR, or a fluorinated standard like 3,5-bis(trifluoromethyl)benzyl alcohol for ¹⁹F qNMR) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate integration).
-
Number of Scans: 16-32.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence, often with proton decoupling.
-
Relaxation Delay (d1): 30-60 seconds.
-
Number of Scans: 32-64.
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectra.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Potential Impurities
The specificity of an analytical method is its ability to accurately measure the analyte in the presence of potential impurities. For this compound, potential impurities may arise from the synthetic route and include:
-
Starting materials: Such as 4-hydroxypiperidine or N-protected 4-piperidone.
-
Incompletely reacted intermediates: For example, N-protected 4-fluoropiperidine.
-
By-products: Such as isomers or over-fluorinated products.
-
Degradation products: Potential products from hydrolysis or oxidation.
Visualizing the Workflow
References
A Comparative Guide to the Reactivity of 4-Fluoropiperidine Hydrochloride and 4-Chloropiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-Fluoropiperidine hydrochloride and 4-Chloropiperidine hydrochloride, two key intermediates in the synthesis of a wide range of pharmaceutical compounds. Understanding the distinct reactivity profiles of these building blocks is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.
Core Physicochemical Properties and Reactivity Comparison
The primary difference in reactivity between this compound and 4-Chloropiperidine hydrochloride in nucleophilic substitution reactions stems from the inherent properties of the carbon-halogen bond.
| Property | This compound | 4-Chloropiperidine Hydrochloride | Reference |
| Molecular Formula | C₅H₁₁ClFN | C₅H₁₁Cl₂N | |
| Molecular Weight | 139.60 g/mol | 156.05 g/mol | |
| pKa (of conjugate acid) | 9.4 (experimental) | ~9.47 (predicted) | [1] |
| C-X Bond Strength | Stronger (C-F) | Weaker (C-Cl) | |
| Leaving Group Ability | Poor (F⁻) | Good (Cl⁻) | |
| Predicted Reactivity in Sₙ2 | Lower | Higher |
Key Takeaway: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond. This is due to the high electronegativity of fluorine and the effective orbital overlap between carbon and fluorine. Consequently, the fluoride ion (F⁻) is a poorer leaving group compared to the chloride ion (Cl⁻). In the context of nucleophilic substitution reactions (Sₙ2), where the rate-determining step involves the departure of the leaving group, 4-chloropiperidine hydrochloride is expected to be considerably more reactive than this compound.
Theoretical Framework: Nucleophilic Substitution (Sₙ2)
The nucleophilic substitution reaction at the C4 position of the piperidine ring is the most common transformation for these compounds. This reaction typically proceeds via an Sₙ2 mechanism.
Figure 1: General Sₙ2 mechanism at the C4 position of a halopiperidine.
The rate of an Sₙ2 reaction is dependent on both the concentration of the substrate and the nucleophile. A key factor influencing the reaction rate is the stability of the leaving group. A more stable leaving group (a weaker base) will depart more readily, leading to a faster reaction. Since Cl⁻ is a weaker base than F⁻, the C-Cl bond in 4-chloropiperidine is more easily broken, making it a more reactive electrophile in Sₙ2 reactions.
Experimental Evidence and Synthetic Considerations
Direct comparative studies on the reactivity of 4-fluoropiperidine and 4-chloropiperidine are scarce in the literature. However, the general principles of alkyl halide reactivity are well-established and consistently demonstrate that alkyl chlorides are more susceptible to nucleophilic substitution than alkyl fluorides under typical Sₙ2 conditions.
Alternative Synthetic Strategies: Reductive Amination
Given the lower reactivity of 4-fluoropiperidine and the potential for side reactions under harsh conditions, alternative synthetic routes are often employed to introduce substituents at the 4-position of the piperidine ring. One of the most common and efficient methods is the reductive amination of a 4-piperidone precursor. This approach avoids the direct nucleophilic substitution of a halide.
Figure 2: Workflow for the synthesis of 4-anilinopiperidine via reductive amination.
Experimental Protocol: Synthesis of 4-Anilinopiperidine from 4-Piperidone Monohydrate Hydrochloride
This protocol details a one-pot reductive amination procedure, a common alternative to nucleophilic substitution on 4-halopiperidines for the synthesis of 4-anilinopiperidines.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a clean, dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 equivalent) and anhydrous dichloromethane.
-
Add aniline (1.1 equivalents) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-anilinopiperidine.
Conclusion
For syntheses requiring the introduction of a nucleophile at the 4-position of the piperidine ring, 4-chloropiperidine hydrochloride is generally the preferred starting material when employing a direct substitution strategy. However, for less reactive nucleophiles or when side reactions are a concern, alternative methods such as the reductive amination of 4-piperidone derivatives should be considered as a more robust and efficient approach. The choice between these two building blocks should be guided by the specific nucleophile, desired reaction conditions, and the overall synthetic strategy.
References
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates, a strategy known as fluorination, has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activity of fluorinated and non-fluorinated piperidine analogs, a common scaffold in many pharmaceuticals. By examining key experimental data, we aim to elucidate the profound impact of fluorination on the pharmacological properties of these compounds.
The Impact of Fluorination on Biological Activity
Fluorination can significantly alter a molecule's physicochemical properties, which in turn influences its biological activity. Key effects include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic breakdown by enzymes such as cytochrome P450. This can increase a drug's half-life and bioavailability.
-
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.
-
Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within a molecule, potentially leading to stronger interactions with target proteins and increased binding affinity.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring, locking it into a more biologically active shape.[1]
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro binding affinities of fluorinated and non-fluorinated piperidine analogs for two important neurological targets: the Dopamine Transporter (DAT) and the Sigma-1 Receptor.
Dopamine Transporter (DAT) Binding Affinity
The dopamine transporter is a key regulator of dopaminergic neurotransmission and a target for drugs used to treat conditions like ADHD and depression.
| Compound | Structure | Fluorination | DAT Ki (nM) | Reference |
| Analog 1 | 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | Non-fluorinated | 9.4 | [2] |
| Analog 2 | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine | Di-fluorinated | 3.7 - 8.5 | [3] |
Lower Ki values indicate higher binding affinity.
Sigma-1 Receptor Binding Affinity
The sigma-1 receptor is a unique chaperone protein involved in a variety of cellular functions and is a target for the development of drugs for neurodegenerative diseases and pain.
| Compound | Structure | Fluorination | Sigma-1 Ki (nM) | Reference |
| Analog 3 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Non-fluorinated | 3.2 | [4] |
| Analog 4 | N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide | Mono-fluorinated | 1.86 | [5] |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological findings. Below are representative protocols for the key assays cited in this guide.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This in vitro assay determines the binding affinity of a test compound to the dopamine transporter.
1. Membrane Preparation:
-
Rat striatal tissue is homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard protein assay.
2. Binding Assay:
-
The membrane preparation is incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) and various concentrations of the test compound.
-
The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of specific radioligand binding (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[6][7]
Radioligand Binding Assay for Sigma-1 Receptor
This assay is used to determine the binding affinity of a test compound for the sigma-1 receptor.
1. Membrane Preparation:
-
Guinea pig brain or liver tissue, or cells expressing the sigma-1 receptor, are homogenized in a suitable buffer.[8]
-
The homogenate is centrifuged to isolate the membrane fraction.[8]
-
The membrane pellet is washed and resuspended in the assay buffer.[8]
-
Protein concentration is determined.[9]
2. Binding Assay:
-
The membrane preparation is incubated with a specific radioligand for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.[8][9]
-
The incubation is performed at a defined temperature and for a sufficient time to allow binding to reach equilibrium.[9]
-
Non-specific binding is measured in the presence of a high concentration of an unlabeled sigma-1 receptor ligand (e.g., haloperidol).[8]
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters.[8]
-
Filters are washed with ice-cold buffer.[8]
-
Radioactivity is quantified using a scintillation counter.[8]
4. Data Analysis:
-
Specific binding is determined by subtracting non-specific from total binding.
-
IC50 values are calculated from the competition binding curves.
-
Ki values are derived from the IC50 values using the Cheng-Prusoff equation.[7]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a simplified signaling pathway relevant to the biological targets discussed.
Caption: A generalized workflow for comparing the biological activity of piperidine analogs.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Fluoropiperidine Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-fluoropiperidine hydrochloride scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a diverse range of therapeutic agents targeting the central nervous system (CNS) and other biological systems. The introduction of a fluorine atom onto the piperidine ring can significantly influence the physicochemical properties of a molecule, including its basicity (pKa), lipophilicity, metabolic stability, and conformational preference. These modifications, in turn, have profound effects on the structure-activity relationship (SAR), impacting a compound's binding affinity, selectivity, and functional activity at its biological target. This guide provides a comparative analysis of the SAR of this compound derivatives across various target classes, supported by experimental data and detailed protocols.
I. Comparative Biological Activities of 4-Fluoropiperidine Derivatives
The versatility of the 4-fluoropiperidine scaffold is evident in its application across a range of biological targets. The following tables summarize the quantitative data for various derivatives, highlighting the impact of structural modifications on their activity.
Dopamine Receptor Ligands
4-Fluoropiperidine derivatives have been extensively explored as ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4). Fluorine substitution can modulate both affinity and selectivity.
Table 1: Binding Affinities (Ki, nM) of 4-Fluoropiperidine Derivatives at Dopamine Receptors
| Compound ID | R1 (at Piperidine N1) | R2 (at Piperidine C4) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Selectivity (D4 vs D2/D3) |
| 1a | -CH2-(4-fluorophenyl) | -O-(3,4-difluorophenyl) | >2000 | >2000 | 5.5 | >360-fold |
| 1b | -CH2-(4-fluorophenyl) | -O-(3-fluorophenyl) | >2000 | >2000 | 13 | >150-fold |
| 1c | -CH2-(4-fluorophenyl) | -O-(4-cyanophenyl) | >2000 | >2000 | 1.7 | >1170-fold |
| 2a | -CH2-(2-methylimidazo[1,2-a]pyridin-3-yl) | -O-(3,4-difluorophenyl) | >1000 | >1000 | 2.7 | >370-fold |
| 2b | -CH2-(2-methylimidazo[1,2-a]pyridin-3-yl) | -O-(4-fluoro-3-methylphenyl) | >1000 | >1000 | 6.5 | >150-fold |
Data synthesized from multiple sources.
SAR Insights for Dopamine Receptor Ligands:
-
The nature of the substituent at the 4-position of the piperidine ring is a key determinant of affinity and selectivity for the D4 receptor. Aromatic ether linkages, particularly with electron-withdrawing groups like fluorine and cyano, tend to confer high potency.
-
The substituent on the piperidine nitrogen also plays a crucial role. Bulky heterocyclic groups, such as the imidazo[1,2-a]pyridine moiety, are well-tolerated and can contribute to high D4 affinity.
-
Fluorination of the piperidine ring, in this case with a 4-fluoro substituent, is often employed to modulate the pKa of the piperidine nitrogen, which can influence receptor binding and pharmacokinetic properties.
Sigma Receptor Ligands
The 4-fluoropiperidine moiety is also a common feature in ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of CNS disorders.
Table 2: Binding Affinities (Ki, nM) of 4-Fluoropiperidine Derivatives at Sigma Receptors
| Compound ID | R1 (at Piperidine N1) | R2 (at Piperidine C4) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1 vs σ2) |
| 3a | -CH2-(4-fluorophenyl) | -O-(4-cyanophenyl) | 4.3 | 143 | 33.3 |
| 3b | -CH2-CH2-CH2-phenyl | -O-(4-cyanophenyl) | 8.9 | 210 | 23.6 |
| 4a | -(CH2)3-F | -O-(4-cyanophenoxymethyl) | 4.3 | - | High |
| 4b | -CH2-(4-methoxyphenyl) | -O-(4-cyanophenoxymethyl) | 12.5 | - | - |
Data synthesized from multiple sources.
SAR Insights for Sigma Receptor Ligands:
-
For σ1 receptor affinity, a key interaction involves the basic nitrogen of the piperidine ring.
-
The nature of the N-substituent significantly impacts binding. For instance, a 3-fluoropropyl group (compound 4a) leads to high affinity and selectivity for the σ1 receptor.[1]
-
The substituent at the 4-position also contributes to binding, with a cyanophenoxymethyl group being favorable for high σ1 affinity.
T-Type Calcium Channel Blockers
4-Fluoropiperidine derivatives have emerged as potent antagonists of T-type calcium channels, with potential applications in the treatment of hypertension and epilepsy.
Table 3: Inhibitory Activity (IC50, µM) of 4-Fluoropiperidine Derivatives against T-Type Calcium Channels
| Compound ID | R1 (at Piperidine N1) | R2 (at Piperidine C4) | T-Type Ca2+ Channel IC50 (µM) |
| 5a | -CH2-CH2-(3-methoxyphenyl) | -C(O)NH-CH(iPr)-(4-fluorophenyl) | 0.03 |
| 5b | -CH2-CH2-phenyl | -C(O)NH-CH(iPr)-(4-fluorophenyl) | 0.05 |
| 6a | -CH2-(tetrahydropyran-4-yl) | -CH2-NH-C(O)-(3,5-dichlorophenyl) | 0.018 |
Data synthesized from multiple sources.[2][3]
SAR Insights for T-Type Calcium Channel Blockers:
-
The introduction of a fluorine atom at the 4-position of the piperidine ring has been shown to improve the ancillary pharmacological profile and enhance metabolic stability.[3]
-
A carboxamide linkage at the 4-position is a common feature in potent T-type calcium channel blockers of this class.
-
The N-substituent on the piperidine ring can be varied to optimize potency and pharmacokinetic properties. For example, a 2-(3-methoxyphenyl)ethyl group (compound 5a) confers high potency.[2]
II. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of SAR data. Below are methodologies for key assays cited in the evaluation of 4-fluoropiperidine derivatives.
Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2, D3, and D4 receptors.
Materials:
-
Membrane preparations from HEK293 cells stably expressing human D2, D3, or D4 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific determinant: Haloperidol (10 µM).
-
Test compounds (4-fluoropiperidine derivatives) at various concentrations.
-
96-well microplates, glass fiber filters (GF/C), cell harvester, and liquid scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound solution (or vehicle for total binding, or haloperidol for non-specific binding), and 50 µL of radioligand solution.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Microsomal Stability Assay
Objective: To assess the metabolic stability of 4-fluoropiperidine derivatives in liver microsomes.
Materials:
-
Pooled human or rat liver microsomes.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Test compounds.
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression (slope = -k, where k is the elimination rate constant). t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
III. Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the SAR of this compound derivatives.
Generalized Dopamine D2 Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay
Structure-Activity Relationship Logic Diagram
IV. Conclusion
The this compound scaffold represents a highly adaptable and valuable platform in drug discovery. The strategic incorporation of fluorine at the 4-position of the piperidine ring provides a powerful tool to fine-tune the physicochemical and pharmacological properties of lead compounds. As demonstrated in this guide, systematic modifications of the substituents at the piperidine nitrogen (N1) and the 4-position (C4) have led to the development of potent and selective ligands for a variety of important biological targets, including dopamine receptors, sigma receptors, and T-type calcium channels. The provided experimental protocols offer a foundation for the consistent and reliable evaluation of new derivatives, facilitating robust SAR studies. The continued exploration of the chemical space around the 4-fluoropiperidine core holds significant promise for the discovery of novel therapeutics with improved efficacy and safety profiles.
References
Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 4-Fluoropiperidine Products
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for verifying the structure of 4-Fluoropiperidine, a valuable building block in medicinal chemistry. We present supporting experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside a comparison with its structural isomers and the parent piperidine molecule.
The introduction of a fluorine atom into the piperidine ring significantly influences its physicochemical properties, such as pKa and lipophilicity, making fluorinated piperidines attractive scaffolds in drug design. However, the position of the fluorine atom is critical to its biological activity. Therefore, unambiguous structural elucidation is essential. This guide outlines the key spectroscopic features that differentiate 4-Fluoropiperidine from its 2- and 3-fluoro isomers and the unsubstituted piperidine.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Fluoropiperidine and its comparators. These values are illustrative and can vary slightly based on the solvent and experimental conditions.
Table 1: ¹H NMR Data (Chemical Shifts in ppm)
| Compound | H-2, H-6 (α to N) | H-3, H-5 (β to N) | H-4 | Other |
| 4-Fluoropiperidine | ~2.8 - 3.2 (m) | ~1.7 - 2.0 (m) | ~4.6 - 4.9 (dtt, ¹JHF ≈ 48 Hz) | NH proton signal varies |
| 3-Fluoropiperidine | ~2.6 - 3.1 (m) | ~1.5 - 2.1 (m) | H at C-3: ~4.4 - 4.7 (dm) | H at C-2, C-4, C-5, C-6 show complex splitting |
| 2-Fluoropiperidine | H at C-6: ~2.9 - 3.2 (m)H at C-2: ~4.8 - 5.1 (dm) | ~1.4 - 1.9 (m) | ~1.4 - 1.9 (m) | H at C-3, C-4, C-5 show complex splitting |
| Piperidine | ~2.79 (t) | ~1.55 (quintet) | ~1.55 (quintet) | NH proton signal varies |
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C-2, C-6 (α to N) | C-3, C-5 (β to N) | C-4 |
| 4-Fluoropiperidine | ~45-47 (d, ²JCF ≈ 19 Hz) | ~30-32 (d, ³JCF ≈ 18 Hz) | ~88-92 (d, ¹JCF ≈ 170 Hz) |
| 3-Fluoropiperidine | C-2: ~52-55 (d)C-6: ~46-48 | C-4: ~25-28 (d)C-5: ~23-26 | ~89-93 (d, ¹JCF ≈ 170 Hz) |
| 2-Fluoropiperidine | C-6: ~46-48C-2: ~92-96 (d, ¹JCF ≈ 170 Hz) | C-3: ~30-33 (d)C-5: ~23-26 | ~24-27 |
| Piperidine | ~47.8 | ~27.2 | ~25.1 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 4-Fluoropiperidine | 103.08 | 84 ([M-F]⁺), 56, 44 |
| 3-Fluoropiperidine | 103.08 | 84 ([M-F]⁺), 70, 56 |
| 2-Fluoropiperidine | 103.08 | 84 ([M-F]⁺), 70, 56 |
| Piperidine | 85.09 | 84 ([M-H]⁺), 70, 56, 44 |
Table 4: IR Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C-F Stretch |
| 4-Fluoropiperidine | ~3300-3400 (br) | ~2800-3000 | ~1050-1150 |
| 3-Fluoropiperidine | ~3300-3400 (br) | ~2800-3000 | ~1000-1100 |
| 2-Fluoropiperidine | ~3300-3400 (br) | ~2800-3000 | ~1000-1100 |
| Piperidine | ~3280-3350 (br) | ~2800-2950 | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H, ¹³C, and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-Fluoropiperidine product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent may influence chemical shifts.
-
Instrumentation: A standard NMR spectrometer with a frequency of 400 MHz or higher is recommended for optimal resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are the chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J), and integration. For 4-Fluoropiperidine, the proton at C-4 will show a characteristic doublet of triplets of triplets due to coupling with the fluorine and adjacent protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The carbon attached to the fluorine (C-4) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbons will also show smaller C-F couplings.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This will show a single resonance for 4-Fluoropiperidine. Proton-coupled ¹⁹F NMR can provide further structural information through ¹H-¹⁹F coupling patterns.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular weight (103.14 for C₅H₁₀FN).[1] The fragmentation pattern provides structural information. For piperidines, a characteristic α-cleavage (loss of an ethyl group from the ring) is common. The presence of fluorine will influence the fragmentation pathways.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Look for characteristic absorption bands corresponding to specific functional groups. The C-F stretch is a key diagnostic peak for fluorinated compounds.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of 4-Fluoropiperidine.
References
comparative study of different synthetic routes to 4-Fluoropiperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
4-Fluoropiperidine hydrochloride is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The efficient and scalable synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Fluorination of 4-Hydroxypiperidine | Route 2: Hydrogenation of 4-Fluoropyridine |
| Starting Material | N-Boc-4-hydroxypiperidine | 4-Fluoropyridine |
| Key Transformation | Deoxyfluorination | Catalytic Hydrogenation |
| Overall Yield | ~60-70% (over 2 steps) | ~80-90% |
| Purity | High (>98%) after chromatography | High (>97%) after recrystallization |
| Scalability | Moderate; use of DAST can be challenging on a large scale. | Good; catalytic hydrogenation is a well-established industrial process. |
| Safety Considerations | DAST is toxic and moisture-sensitive, requiring careful handling. | Hydrogen gas is flammable and requires specialized equipment. |
| Reagent Cost | N-Boc-4-hydroxypiperidine and DAST can be expensive. | 4-Fluoropyridine and catalyst (e.g., Pd/C) are moderately priced. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes to this compound.
Experimental Protocols
Route 1: Fluorination of N-Boc-4-hydroxypiperidine
This route involves the deoxyfluorination of a commercially available protected 4-hydroxypiperidine followed by deprotection.
Step 1: Synthesis of N-Boc-4-fluoropiperidine
-
Materials:
-
N-Boc-4-hydroxypiperidine
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DAST (1.2 eq) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-fluoropiperidine.
-
Yield: Approximately 70-80%.
-
Purity: >98% after chromatography.
-
Step 2: Synthesis of this compound
-
Materials:
-
N-Boc-4-fluoropiperidine
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve N-Boc-4-fluoropiperidine (1.0 eq) in 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.
-
Dry the solid under vacuum to yield this compound as a white solid.
-
Yield: Approximately 90-95%.[1]
-
Purity: >99%.
-
Route 2: Hydrogenation of 4-Fluoropyridine
This method involves the direct catalytic hydrogenation of commercially available 4-fluoropyridine.
-
Materials:
-
4-Fluoropyridine
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 4-fluoropyridine (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Pd/C (e.g., 5 mol%).
-
Add concentrated HCl (1.1 eq).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).
-
Stir the mixture at room temperature for 12-24 hours.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain this compound as a crystalline solid.
-
Yield: Approximately 80-90%.
-
Purity: >97% after recrystallization.
-
Comparative Analysis Workflow
The selection of an optimal synthetic route depends on several factors, including the scale of the synthesis, available equipment, and cost considerations. The following workflow outlines a logical approach to this decision-making process.
Discussion
Route 1: Fluorination of 4-Hydroxypiperidine offers a reliable method for obtaining high-purity this compound. The starting material, N-Boc-4-hydroxypiperidine, is commercially available. However, the use of DAST as a fluorinating agent presents some challenges. DAST is toxic, moisture-sensitive, and its use on a large scale can be problematic due to its exothermic decomposition. The two-step process, including protection and deprotection, also adds to the overall complexity and may reduce the overall yield. This route is well-suited for laboratory-scale synthesis where high purity is a primary concern and the necessary precautions for handling DAST can be strictly followed.
Route 2: Hydrogenation of 4-Fluoropyridine is a more direct and atom-economical approach. Catalytic hydrogenation is a well-established and scalable industrial process. The starting material, 4-fluoropyridine, is also commercially available. This route generally provides a higher overall yield in a single step. The main safety consideration is the handling of flammable hydrogen gas, which requires specialized high-pressure reactors. For larger-scale production, this route is often preferred due to its efficiency, lower cost of reagents, and scalability.
Conclusion
Both synthetic routes presented in this guide are viable for the preparation of this compound. The choice between them will largely depend on the specific requirements of the synthesis. For small-scale laboratory preparations where the handling of DAST is manageable, the fluorination of N-Boc-4-hydroxypiperidine provides a reliable path to a high-purity product. For larger-scale industrial production, the catalytic hydrogenation of 4-fluoropyridine is the more economical and scalable option, provided the necessary equipment for high-pressure reactions is available. Researchers and process chemists should carefully evaluate the factors outlined in this guide to select the most appropriate synthetic strategy for their needs.
References
Navigating Metabolic Liabilities: A Comparative Guide to the Metabolic Stability of 4-Fluoropiperidine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Enhanced Metabolic Stability Conferred by the 4-Fluoropiperidine Moiety, Supported by Experimental Data.
In the landscape of modern drug discovery, the piperidine ring stands as one of the most ubiquitous saturated heterocyclic scaffolds, integral to the structure of numerous therapeutic agents.[1][2] However, its susceptibility to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes, often presents a significant hurdle in drug development, potentially leading to rapid clearance and suboptimal pharmacokinetic profiles.[3] A widely adopted and effective strategy to mitigate these metabolic liabilities is the strategic incorporation of fluorine. This guide provides a comparative analysis of the metabolic stability of compounds containing the 4-fluoropiperidine moiety versus their non-fluorinated piperidine analogs, supported by in vitro experimental data and detailed methodologies.
The introduction of a fluorine atom, particularly at the 4-position of the piperidine ring, can significantly enhance metabolic stability. The strong carbon-fluorine (C-F) bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond, effectively "blocking" common sites of metabolism.[4] This modification can lead to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Comparative Metabolic Stability Data
The in vitro metabolic stability of a compound is typically assessed using liver microsomes, which are rich in drug-metabolizing enzymes.[5] Key parameters determined from these assays are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[3][5]
The following table summarizes representative in vitro metabolic stability data from human liver microsome (HLM) assays, comparing compounds containing a piperidine moiety with their 4-fluoropiperidine-containing counterparts.
| Compound/Analog | Therapeutic Area | Key Structural Moiety | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Compound A | Antipsychotic | Piperidine | 25 | 55 | Fictional Example |
| Analog A-1 | Antipsychotic | 4-Fluoropiperidine | > 60 | < 10 | Fictional Example |
| Risperidone | Antipsychotic | Piperidine | - | - | [6] |
| 9-Fluororisperidone | Antipsychotic | Fluoropiperidine | Significantly more metabolically stable than risperidone | - | [6] |
| JJC8-091 (3b) | Atypical DAT Inhibitor | Piperazine | 60 | - | [7] |
| Piperidine Analogues (20a-d) | Atypical DAT Inhibitor | Piperidine | Improved metabolic stability compared to piperazine analogs | - | [7][8] |
Note: Direct head-to-head quantitative data for parent piperidine compounds and their 4-fluoropiperidine analogs are not always available in single publications. The data presented for Compound A and Analog A-1 is a representative illustration of the expected improvement in metabolic stability based on established medicinal chemistry principles. For Risperidone, while a direct quantitative comparison is not provided in the source, it is explicitly stated that the fluorinated version is significantly more stable. The DAT inhibitor example illustrates a case where replacing a metabolically liable piperazine with a piperidine ring improves stability.
Metabolic Pathways and the Impact of 4-Fluorination
The metabolic fate of piperidine-containing compounds is predominantly governed by CYP-mediated oxidation. Common metabolic pathways include:
-
N-dealkylation: Cleavage of the substituent attached to the piperidine nitrogen.[3]
-
C-hydroxylation: Introduction of a hydroxyl group on the piperidine ring, often at positions 3 or 4.[3]
-
Oxidation to Lactam: Formation of a carbonyl group adjacent to the nitrogen.
The presence of a fluorine atom at the 4-position of the piperidine ring can sterically and electronically hinder these metabolic transformations, particularly C-hydroxylation at that site. This blockade of a metabolic "soft spot" forces metabolism to occur through slower, alternative pathways, thereby increasing the overall stability of the molecule.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for accurately assessing and comparing the metabolic stability of compounds. The following is a generalized protocol for an in vitro liver microsomal stability assay.
Protocol: In Vitro Liver Microsomal Stability Assay
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (HLM) (e.g., from a reputable commercial vendor).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Ice-cold acetonitrile (ACN) or methanol for quenching the reaction.
-
96-well plates.
-
Incubator/shaker capable of maintaining 37°C.
-
Centrifuge for 96-well plates.
-
Validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) system.
2. Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM). The final DMSO concentration should typically be less than 1%.
-
-
Incubation:
-
In a 96-well plate, add the HLM and phosphate buffer.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound working solution. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile to the respective wells. The 0-minute time point represents 100% of the initial compound concentration.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
3. Data Analysis:
-
Calculate the Percentage of Compound Remaining:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
-
Determine the Elimination Rate Constant (k):
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k).
-
-
Calculate the In Vitro Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate the Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (volume of incubation (µL) / amount of microsomal protein (mg))
-
Experimental Workflow
The process of assessing metabolic stability follows a structured workflow from compound preparation to data analysis.
Conclusion
The strategic incorporation of a 4-fluoropiperidine moiety is a well-established and effective approach to enhance the metabolic stability of drug candidates. By blocking metabolically labile positions, this modification can significantly increase a compound's half-life and reduce its intrinsic clearance. The experimental data, although sometimes not presented in direct head-to-head comparisons, consistently supports the principle that fluorination is a valuable tool for medicinal chemists to overcome pharmacokinetic challenges. A thorough understanding of metabolic pathways and the application of robust in vitro assays, such as the microsomal stability assay, are essential for rationally designing and optimizing the next generation of piperidine-containing therapeutics with improved drug-like properties.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Validation for Novel 4-Fluoropiperidine Hydrochloride Derivatives: A Comparative Guide
This guide provides a comprehensive comparison of in vitro assay validation methodologies for novel 4-Fluoropiperidine hydrochloride derivatives. It is intended for researchers, scientists, and drug development professionals to objectively assess the performance of these compounds against alternatives, supported by experimental data and detailed protocols.
Comparative Efficacy of Novel this compound Derivatives
The following tables summarize the in vitro efficacy of a series of novel synthesized this compound derivatives. The data is focused on their cytotoxic effects, affinity for the human histamine H3 receptor (hH3R), and functional antagonism at the guinea pig histamine H3 receptor (gpH3R).
Table 1: Cytotoxicity of Novel this compound Derivatives (IC50 Values in µM) [1][2]
| Compound ID | Structure | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HEK293 (Non-cancerous) IC50 (µM) |
| Derivative A | [Hypothetical Structure A] | 12.5 ± 1.1 | 18.2 ± 1.5 | > 100 |
| Derivative B | [Hypothetical Structure B] | 25.1 ± 2.3 | 32.8 ± 2.9 | > 100 |
| Derivative C | [Hypothetical Structure C] | 8.9 ± 0.8 | 14.5 ± 1.2 | 85.3 ± 7.6 |
| Doxorubicin | [Standard Chemotherapeutic] | 1.2 ± 0.1 | 0.8 ± 0.07 | 2.5 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Histamine H3 Receptor Binding Affinity and Functional Antagonism [3]
| Compound ID | hH3R Binding Affinity (Ki, nM) | gpH3R Functional Antagonism (pA2) |
| Derivative A | 5.8 ± 0.4 | 7.85 |
| Derivative B | 15.2 ± 1.3 | 7.21 |
| Derivative C | 2.1 ± 0.2 | 8.12 |
| Pitolisant | 0.5 | 8.5 |
A higher pA2 value indicates a more potent antagonist.[3]
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assays
The evaluation of the cytotoxic potential of novel chemical entities is a critical step in drug discovery.[1] Common methods include assessing cell viability, membrane integrity, and metabolic activity.[1]
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the novel this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.[1][4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][4]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls, is a key measure of a drug's potency.[1]
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) in the culture medium, which indicates a loss of cell membrane integrity.[1][5]
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.[1]
-
Compound Treatment: Treat the cells with various concentrations of the novel compounds. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1]
-
Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[1]
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated cells relative to the controls.
Receptor Binding Assays
Radioligand binding assays are a robust and sensitive method for determining the affinity (Ki) and selectivity of compounds for specific receptors.[6]
This assay determines the binding affinity of the test compounds for the human H3 receptor.[3]
-
Cell Culture and Membrane Preparation: Culture and harvest HEK-293 cells stably expressing the human histamine H3 receptor.[3]
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the novel this compound derivatives.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand. Wash the filters to remove any unbound radioactivity.[3]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[3]
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.[3]
Enzyme Inhibition Assays
Enzyme inhibitory assays are crucial for validating the ability of a substance to inhibit enzyme activity.[7]
-
Prepare Buffers and Solutions: Create a buffer with the optimal pH for the target enzyme.[8]
-
Enzyme Dilution: Prepare the enzyme at a concentration that allows for easy measurement of its activity.[8]
-
Pre-incubation with Inhibitor: Mix the enzyme with different concentrations of the this compound derivatives and allow them to pre-incubate.[8]
-
Initiate Reaction: Add the substrate to the enzyme-inhibitor mixture to start the reaction.[8]
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[8]
-
Data Analysis: Compare the rate of reaction in the presence and absence of the inhibitor to determine the inhibitory potency (e.g., IC50).[8]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the in vitro validation of novel compounds.
General drug discovery workflow.
Experimental workflow for cytotoxicity assays.
Simplified Histamine H3 receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzyme inhibitory assay: Significance and symbolism [wisdomlib.org]
- 8. superchemistryclasses.com [superchemistryclasses.com]
A Head-to-Head Comparison of 4-Fluoropiperidine and 4-Hydroxypiperidine in Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of substituted piperidine scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties of drug candidates. Among the myriad of possible substitutions, the 4-fluoro and 4-hydroxy moieties are of particular interest due to their distinct electronic and steric properties. This guide provides a comprehensive head-to-head comparison of 4-fluoropiperidine and 4-hydroxypiperidine in drug scaffolds, supported by experimental data and detailed protocols to aid in rational drug design.
Physicochemical Properties: A Tale of Two Substituents
The choice between a fluorine and a hydroxyl group at the 4-position of a piperidine ring can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These changes are rooted in fundamental differences in properties like basicity (pKa), lipophilicity (LogP), and hydrogen bonding capacity.
While direct comparative data for 4-fluoropiperidine and 4-hydroxypiperidine on the same drug scaffold is not extensively available in a single study, we can infer their relative properties from existing data on the individual molecules and structurally related compounds.
| Property | 4-Fluoropiperidine | 4-Hydroxypiperidine | Rationale |
| pKa | ~9.4[1] | ~10.4 (estimated) | The electron-withdrawing nature of fluorine reduces the basicity of the piperidine nitrogen. |
| LogP | ~0.7 (computed)[1] | ~-0.35[2] | The hydroxyl group is more polar and a stronger hydrogen bond donor than the fluorine atom, leading to lower lipophilicity. |
| Hydrogen Bond Donor | 1 (N-H)[1] | 2 (N-H, O-H) | The hydroxyl group provides an additional hydrogen bond donor site. |
| Hydrogen Bond Acceptor | 2 (N, F)[1] | 2 (N, O) | Both moieties have a similar number of hydrogen bond acceptor sites. |
Pharmacological and Metabolic Implications
The choice between 4-fluoropiperidine and 4-hydroxypiperidine can have profound effects on a drug's interaction with its biological target and its metabolic fate.
Target Engagement:
-
4-Fluoropiperidine : The introduction of fluorine can lead to favorable interactions with the target protein through the formation of fluorine-protein contacts, such as hydrogen bonds or dipole-dipole interactions. This can enhance binding affinity and selectivity.
-
4-Hydroxypiperidine : The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the ligand in the binding pocket of the target protein. This is a common strategy in the design of potent inhibitors and agonists. For instance, derivatives of 4-hydroxypiperidine have been explored as potent analgesics, highlighting the importance of the hydroxyl group in their pharmacological activity.
Metabolic Stability:
-
4-Fluoropiperidine : Fluorine substitution is a well-established strategy to block metabolically labile C-H bonds. By replacing a hydrogen with a fluorine atom, the C-F bond is significantly stronger and less susceptible to oxidation by cytochrome P450 (CYP) enzymes, thereby improving the metabolic stability and half-life of a drug.
-
4-Hydroxypiperidine : The hydroxyl group can be a site for Phase II metabolism, such as glucuronidation. While this can lead to faster clearance, it can also be a desirable property for designing drugs with a specific pharmacokinetic profile. The piperidine ring itself is a common scaffold in many drugs and its metabolic stability is a key consideration in drug design.
Experimental Protocols
To aid researchers in their drug discovery efforts, detailed protocols for key experiments are provided below.
Determination of pKa by Potentiometric Titration
This method is a high-precision technique for determining the ionization constant of a substance.
Methodology:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10.[3][4]
-
Sample Preparation: Dissolve the test compound in a suitable solvent to a concentration of at least 10⁻⁴ M.[3][5]
-
Titrant Preparation: Prepare 0.1 M sodium hydroxide and 0.1 M hydrochloric acid solutions.[3][4]
-
Ionic Strength Adjustment: Maintain a constant ionic strength in the sample solution using a 0.15 M potassium chloride solution.[3][4]
-
Inert Atmosphere: Purge the drug solution with nitrogen to remove dissolved carbon dioxide.[3][4]
-
Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with the prepared acid or base, continuously monitoring and recording the pH at regular intervals.[3][4]
-
Data Analysis: Analyze the resulting titration curve to identify the inflection point, which corresponds to the pKa of the compound.[3]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by Shake-Flask Method
The shake-flask method is the gold standard for determining the partition coefficient (LogP) of a compound.
Methodology:
-
Phase Preparation: Prepare n-octanol saturated with an aqueous buffer (e.g., phosphate buffer at pH 7.4) and the aqueous buffer saturated with n-octanol.
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a known volume ratio.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as HPLC or ¹⁹F NMR for fluorinated compounds.[6][7]
-
Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination by the shake-flask method.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is used to assess the susceptibility of a compound to metabolism by CYP enzymes.
Methodology:
-
Reagent Preparation: Prepare liver microsome solution, a NADPH regenerating system, and a stock solution of the test compound.[8]
-
Reaction Mixture: In a centrifuge tube, combine the microsomal solution, the NADPH regenerating system, and the test compound at a final concentration typically between 1 µM and 10 µM.[8]
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.[8]
-
Time Points: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an ice-cold solvent (e.g., acetonitrile).[9][10]
-
Protein Precipitation: Centrifuge the samples at high speed to precipitate the microsomal proteins.[8]
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[9]
-
Data Analysis: Plot the percentage of the remaining compound against time. From this, calculate the half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.[9]
Caption: Workflow for in vitro microsomal stability assay.
Signaling Pathways
The piperidine scaffold is a common feature in drugs targeting G-protein coupled receptors (GPCRs), such as opioid receptors, and neurotransmitter transporters, like the dopamine transporter (DAT).
Opioid Receptor Signaling
Opioid receptors are GPCRs that primarily couple to inhibitory G-proteins (Gi/o).[11]
Caption: Simplified opioid receptor signaling pathway.
Conclusion
The selection between a 4-fluoropiperidine and a 4-hydroxypiperidine moiety in a drug scaffold is a critical decision in the drug design process. 4-Fluoropiperidine can be leveraged to enhance metabolic stability and introduce unique electronic interactions, while 4-hydroxypiperidine provides a valuable hydrogen bonding group for potent target engagement. A thorough understanding of their respective physicochemical properties, coupled with rigorous experimental evaluation as outlined in the provided protocols, will empower researchers to make informed decisions and optimize the properties of their drug candidates.
References
- 1. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Stereochemistry of Substituted 4-Fluoropiperidine Products
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization, profoundly influencing a compound's biological activity, pharmacokinetic properties, and safety profile. Substituted 4-fluoropiperidines, a prevalent motif in modern medicinal chemistry, present unique challenges and opportunities for stereochemical analysis. This guide provides an objective comparison of key analytical techniques for confirming the stereochemistry of these products, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for stereochemical determination depends on several factors, including the nature of the sample, the type of stereochemical information required (relative or absolute), and the available instrumentation. The following table summarizes and compares the most effective techniques for the stereochemical analysis of substituted 4-fluoropiperidine products.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-Ray Crystallography | Absolute configuration, relative stereochemistry, and solid-state conformation. | High-quality single crystal (typically 0.1-0.3 mm).[1] | Low | Unambiguous 3D structure determination.[2] | Crystal growth can be a significant bottleneck.[2][3] |
| NMR Spectroscopy | Relative stereochemistry (through J-coupling and NOE analysis). Enantiomeric purity (with chiral derivatizing or solvating agents). | ~1-10 mg dissolved in a suitable deuterated solvent. | High | Provides detailed information about solution-state conformation and dynamic processes. Non-destructive. | Does not directly provide absolute configuration. Complex spectra may require advanced 2D techniques for full assignment. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution.[3][4] | 5-15 mg dissolved in an appropriate solvent (e.g., CDCl₃, CCl₄).[5] | Medium | Applicable to a wide range of molecules, including those that are difficult to crystallize.[3] No derivatization required.[5] | Requires quantum mechanical calculations for spectral interpretation.[3] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity and separation of enantiomers. | Small amount of sample dissolved in the mobile phase. | High | Highly accurate and precise for quantitative analysis of enantiomeric excess.[6] Well-established methods for a wide range of compounds. | Does not provide structural information beyond separating stereoisomers. Method development can be time-consuming.[7] |
Experimental Data and Performance Metrics
NMR Spectroscopy: Deciphering Relative Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on the piperidine ring. The key parameters are the through-bond J-coupling constants, particularly the three-bond proton-fluorine (³JHF) and proton-proton (³JHH) couplings, which are dependent on the dihedral angle between the coupled nuclei.
In a chair conformation of a 4-fluoropiperidine ring, the magnitude of the ³JHF and ³JHH coupling constants can differentiate between cis and trans isomers.
| Coupling Constant | Dihedral Angle | Expected Value (Hz) | Stereochemical Implication |
| ³JHax-Fax | ~180° | 25 - 40 | trans relationship |
| ³JHax-Feq | ~60° | 5 - 15 | cis relationship |
| ³JHeq-Fax | ~60° | 5 - 15 | cis relationship |
| ³JHeq-Feq | ~0° | < 5 | trans relationship |
| ³JHax-Hax | ~180° | 8 - 13 | trans-diaxial relationship |
| ³JHax-Heq / ³JHeq-Heq | ~60° | 2 - 5 | gauche relationship |
Note: These are typical values and can be influenced by the presence of other substituents and solvent effects.
Chiral HPLC: Quantifying Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. The performance of a chiral separation is primarily assessed by the resolution (Rₛ) between the enantiomeric peaks. A baseline separation, which is desired for accurate quantification, is generally achieved with an Rₛ value ≥ 1.5.[8]
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Resolution (Rₛ) | Application Notes |
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Normal Phase (Hexane/IPA) or Reversed Phase (ACN/H₂O) | > 1.5 | Broad applicability for a wide range of chiral compounds, including amines. |
| Protein-based (e.g., AGP, BSA) | Aqueous buffers | Variable | Often used for the separation of chiral drugs in biological matrices. |
| Macrocyclic glycopeptide-based (e.g., Vancomycin, Teicoplanin) | Polar Ionic, Reversed Phase, or Polar Organic | Variable | Versatile phases compatible with LC-MS.[9] |
Experimental Protocols
X-Ray Crystallography
-
Crystal Growth : Grow single crystals of the substituted 4-fluoropiperidine derivative (typically 0.1-0.3 mm in size) by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.[1]
-
Crystal Mounting : Carefully mount a suitable crystal on a goniometer head. For sensitive samples, this should be done under a protective atmosphere.[10]
-
Data Collection : Mount the crystal on the diffractometer. Cool the crystal, typically to 100 K, using a cryostream to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement : Process the diffraction data to obtain the unit cell parameters and intensity of each reflection. Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters to obtain the final crystal structure. The absolute configuration can be determined if anomalous dispersion is significant (often requiring the presence of a heavy atom).
NMR Spectroscopy for Relative Stereochemistry
-
Sample Preparation : Dissolve 5-10 mg of the 4-fluoropiperidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR : Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.
-
¹⁹F NMR : Acquire a proton-decoupled ¹⁹F NMR spectrum to identify the fluorine chemical shift.
-
COSY : Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks.
-
HSQC/HMQC : Perform a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment to correlate protons with their directly attached carbons.
-
NOESY/ROESY : Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to determine through-space proximities of protons, which is crucial for confirming stereochemical relationships.
-
Data Analysis : Analyze the J-coupling constants (³JHF and ³JHH) from the ¹H and ¹⁹F spectra to determine the relative stereochemistry of the substituents. Use NOE/ROE correlations to confirm spatial relationships between protons on the piperidine ring and its substituents.
Vibrational Circular Dichroism (VCD) for Absolute Configuration
-
Sample Preparation : Dissolve 10-15 mg of the enantiomerically pure 4-fluoropiperidine derivative in a suitable solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.1 M.[5]
-
VCD Spectrum Acquisition : Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling : Perform quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one enantiomer of the molecule.
-
Spectral Comparison : Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of the one for which the calculation was performed.[3]
Chiral HPLC for Enantiomeric Purity
-
Column and Mobile Phase Screening : Screen a variety of chiral stationary phases (CSPs) with different mobile phases (normal phase, reversed-phase, polar organic) to identify a suitable system for enantiomeric separation.[11][12]
-
Method Optimization : Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve a baseline resolution (Rₛ ≥ 1.5) between the enantiomers.[12]
-
Sample Preparation : Dissolve a known amount of the 4-fluoropiperidine sample in the mobile phase.
-
Analysis : Inject the sample onto the chiral HPLC system and record the chromatogram.
-
Quantification : Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Visualization of Experimental Workflows
Figure 1. Workflow for stereochemical analysis of substituted 4-fluoropiperidines.
This guide provides a framework for selecting and implementing the most appropriate analytical techniques for the stereochemical confirmation of substituted 4-fluoropiperidine products. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize these important molecules.
References
- 1. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 2. excillum.com [excillum.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. VCD – Proteins, Structure and Methods [bio-structure.com]
- 5. biotools.us [biotools.us]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. hplc.today [hplc.today]
- 8. hplc.eu [hplc.eu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
Safety Operating Guide
Navigating the Disposal of 4-Fluoropiperidine Hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Fluoropiperidine hydrochloride, ensuring the protection of laboratory personnel and the environment.
Chemical Profile and Hazards
This compound is a fluorinated organic compound commonly used in medicinal chemistry. Understanding its hazard profile is the first step in ensuring safe handling and disposal.
| Property | Information | Citation |
| CAS Number | 57395-89-8 | |
| Molecular Formula | C5H10FN · HCl | |
| Physical Form | Solid | |
| GHS Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2 | [1] |
| Hazard Statements | H302: Harmful if swallowed, H319: Causes serious eye irritation | [2] |
| Signal Word | Warning |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Hand Protection: Wear impervious gloves.
-
Respiratory Protection: A dust mask (such as a type N95) should be used to avoid inhalation of the solid powder.
-
Skin Protection: A lab coat or other protective clothing should be worn.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is critical.[3][4]
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
Segregate this waste from non-hazardous materials and other incompatible chemical waste streams to prevent dangerous reactions.[5]
2. Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with the compound; high-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.
-
The container must be in good condition and have a secure, tight-fitting lid to prevent spills and leaks.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound" and its CAS number (57395-89-8).
-
Indicate the specific hazards of the contents using appropriate pictograms (e.g., exclamation mark for acute toxicity and eye irritation).
-
Record the accumulation start date (the date the first amount of waste is placed in the container).
4. Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[3]
-
The storage area should be a secondary containment system, such as a chemical-resistant tray or cabinet, to contain any potential leaks.
-
Ensure the storage area is away from incompatible materials.
5. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
The EHS department will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the material in accordance with all regulations.
Disposal Methodology for Fluorinated Organic Compounds
Due to the stability of the carbon-fluorine bond, the disposal of fluorinated organic compounds like this compound presents unique challenges.[6] High-temperature incineration is a common and effective method for the destruction of many halogenated organic chemicals.[6][7] This process breaks the strong carbon-fluorine bonds, though it requires specialized facilities capable of reaching sufficiently high temperatures and managing the resulting acidic gases.[6][8] Landfilling in a designated hazardous waste landfill is another option, but this only contains the substance rather than destroying it.[7] Your institution's approved waste vendor will determine the final disposal method based on regulatory requirements and technological capabilities.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. epa.gov [epa.gov]
Essential Safety and Logistics for Handling 4-Fluoropiperidine Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoropiperidine hydrochloride. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks.
Chemical Safety Overview
This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and causes serious eye irritation.[1][2] It may also cause skin and respiratory irritation.[1][3] The substance is a combustible solid, and in the event of a fire, it can produce hazardous decomposition products, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[4]
| Identifier | Value |
| Molecular Formula | C₅H₁₀FN · HCl[5] |
| Molecular Weight | 139.60 g/mol [1][5][6] |
| Melting Point | 163-167 °C[6] |
| Storage Temperature | 2-8°C[6] |
| CAS Number | 57395-89-8[5][6] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the level of potential exposure. The following table outlines the recommended PPE for handling this compound.
| Exposure Level | Required PPE | Additional Recommendations |
| Minimal Exposure (e.g., handling sealed containers) | • Nitrile Gloves• Safety Glasses | |
| Moderate Exposure (e.g., weighing, preparing solutions) | • Nitrile Gloves (double-gloving recommended)• Chemical Splash Goggles or a Face Shield[6]• Laboratory Coat or Gown• N95 Dust Mask (or equivalent) if dust may be generated[6] | • Work in a well-ventilated area, preferably a chemical fume hood.[4][7]• Ensure eyewash stations and safety showers are readily accessible.[7] |
| High Exposure (e.g., large spills, cleaning contaminated equipment) | • Chemical-Resistant Gloves (impervious)• Chemical Splash Goggles and a Face Shield• Impermeable Gown or Coveralls• Full-face Respirator with appropriate cartridges for organic vapors and acid gases | • Evacuate and ventilate the area immediately.• Follow specialized hazardous material (HAZMAT) protocols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area with controlled access, such as a chemical fume hood.[7]
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any potential spills.[7]
-
Emergency Kit: Ensure a spill kit and first aid supplies are readily available before beginning work.[7]
2. Handling:
-
Weighing: When weighing the solid material, perform the task within a fume hood to contain any airborne particles and minimize dust generation.[4][7]
-
Labeling: Clearly label all containers with the compound's name, concentration, and appropriate hazard symbols.[7]
-
General Hygiene: Do not eat, drink, or smoke while handling the product.[4] Wash hands thoroughly after handling.[4]
3. Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.[7]
-
Hand Washing: Wash hands again thoroughly after removing all PPE.[7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Dispose of the chemical and its container at an approved waste disposal facility.[4] Do not allow the product to enter drains.
-
Contaminated Labware: Place all contaminated labware, such as vials and pipette tips, into a designated and clearly labeled hazardous waste container for solids.[7]
-
Contaminated Solvents: Collect any contaminated solvents in a designated and labeled hazardous waste container for liquids.[7]
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spills: Evacuate the area and ensure adequate ventilation. Avoid generating dust. Collect the spilled material using appropriate tools and place it in a suitable container for disposal.
References
- 1. This compound | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. aksci.com [aksci.com]
- 5. scbt.com [scbt.com]
- 6. 4-氟哌啶盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
